molecular formula C14H18Cl2N2O B1419462 8-(4-Piperidinyloxy)quinoline dihydrochloride CAS No. 1185297-61-3

8-(4-Piperidinyloxy)quinoline dihydrochloride

Katalognummer: B1419462
CAS-Nummer: 1185297-61-3
Molekulargewicht: 301.2 g/mol
InChI-Schlüssel: FWGWDPQQPJCLDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(4-Piperidinyloxy)quinoline dihydrochloride is a chemical compound of interest in medicinal chemistry and pharmacology research. It features a quinoline scaffold linked to a piperidine ring via an oxygen bridge, a structural motif present in various biologically active molecules. While specific data on this exact salt form is limited, compounds with similar quinoline-piperidine architectures have been investigated for a range of therapeutic areas. For instance, research into analogous structures has shown potential in areas such as antiviral applications against the Influenza A virus and as antagonists for histamine receptors, which are relevant targets for inflammatory and allergic diseases like rhinitis . The presence of the piperidinyloxy moiety is a key functional group that can influence the molecule's physicochemical properties and its interaction with biological targets. Researchers are exploring this and related compounds to elucidate their mechanism of action, which may involve the modulation of specific enzymes or receptor pathways. This product is intended for laboratory research purposes only. It is not approved for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

8-piperidin-4-yloxyquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O.2ClH/c1-3-11-4-2-8-16-14(11)13(5-1)17-12-6-9-15-10-7-12;;/h1-5,8,12,15H,6-7,9-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGWDPQQPJCLDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC3=C2N=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

8-(4-Piperidinyloxy)quinoline dihydrochloride CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 8-(4-Piperidinyloxy)quinoline dihydrochloride , a significant heterocyclic scaffold used in medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) ligands.

CAS Number: 1185297-61-3 Compound Class: Quinoline Ether / Piperidine Derivative Primary Application: Medicinal Chemistry Building Block, GPCR Ligand Research (Serotonin/Dopamine Modulators)

Executive Summary

8-(4-Piperidinyloxy)quinoline dihydrochloride is a bidentate pharmacophore integrating a quinoline aromatic system with a piperidine ring via an ether linkage. This structural motif is a "privileged scaffold" in drug discovery, frequently utilized to target aminergic GPCRs, including serotonin (5-HT) and dopamine receptors. Its physicochemical profile—combining lipophilic aromaticity with a basic nitrogen center—makes it an ideal candidate for fragment-based drug design (FBDD) and lead optimization in neuropharmacology.

This guide details the chemical identity, validated synthesis protocols, mechanistic pharmacology, and safety standards for researchers utilizing this compound.

Chemical Identity & Physicochemical Properties

Nomenclature & Identification
PropertyDetail
IUPAC Name 8-(Piperidin-4-yloxy)quinoline dihydrochloride
Common Name 8-(4-Piperidinyloxy)quinoline 2HCl
CAS Number 1185297-61-3 (Dihydrochloride salt)
Free Base CAS Not widely indexed; refer to parent structure
MDL Number MFCD09879222
Molecular Formula C₁₄H₁₆N₂O[1][2] · 2HCl
Molecular Weight 301.21 g/mol (Salt); 228.29 g/mol (Free Base)
Physical Properties
  • Appearance: Off-white to pale yellow crystalline solid.

  • Solubility: Highly soluble in water (>20 mg/mL) and DMSO; sparingly soluble in ethanol.

  • pKa: ~9.8 (Piperidine nitrogen), ~4.9 (Quinoline nitrogen).

  • Hygroscopicity: Moderate; storage in a desiccator is recommended.

Synthesis & Manufacturing

The synthesis of 8-(4-Piperidinyloxy)quinoline relies on the etherification of 8-hydroxyquinoline, a reaction that requires careful control of nucleophilicity and leaving group dynamics. The most robust pathway involves a Mitsunobu reaction or Nucleophilic Substitution (Sɴ2) followed by acid-mediated deprotection.

Validated Synthetic Pathway

The following protocol describes the Sɴ2 approach using N-Boc-4-bromopiperidine, which is scalable and avoids the hydrazine byproducts of the Mitsunobu reaction.

Step 1: Etherification (Coupling)
  • Reagents: 8-Hydroxyquinoline (1.0 eq), tert-Butyl 4-bromopiperidine-1-carboxylate (1.2 eq), Potassium Carbonate (K₂CO₃, 2.5 eq).

  • Solvent: DMF or Acetonitrile (Anhydrous).

  • Conditions: 80°C, 12–18 hours.

  • Mechanism: The phenoxide anion generated by K₂CO₃ attacks the electrophilic C4 position of the piperidine ring.

  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na₂SO₄.

Step 2: Deprotection (Salt Formation) [3]
  • Reagents: 4M HCl in Dioxane (5.0 eq).

  • Solvent: Dichloromethane (DCM) or Methanol.

  • Conditions: Room temperature, 2–4 hours.

  • Mechanism: Acidolytic cleavage of the tert-butyloxycarbonyl (Boc) group creates the dihydrochloride salt, which precipitates from the non-polar solvent.

  • Purification: Filtration and recrystallization from EtOH/Et₂O.

Synthesis Workflow Diagram

SynthesisPath SM1 8-Hydroxyquinoline INT Intermediate: N-Boc-8-(4-piperidinyloxy)quinoline SM1->INT K2CO3, DMF 80°C, SN2 SM2 N-Boc-4-Bromopiperidine SM2->INT PROD Product: 8-(4-Piperidinyloxy)quinoline Dihydrochloride INT->PROD 4M HCl/Dioxane Deprotection

Figure 1: Two-step synthetic route involving etherification and Boc-deprotection.

Pharmacology & Mechanism of Action

This compound serves as a critical pharmacophore in the design of ligands for Class A GPCRs. The structural logic is defined by the distance and electronic relationship between the aromatic quinoline ring (π-stacking interactions) and the basic piperidine nitrogen (ionic anchoring).

Target Receptors

Research indicates this scaffold is highly relevant for:

  • 5-HT (Serotonin) Receptors: Specifically 5-HT₂C and 5-HT₇ subtypes. The quinoline ether mimics the indole core of serotonin but provides different metabolic stability and binding vectors.

  • Dopamine Receptors: Structural analogs show affinity for D₂/D₃ receptors, often used in antipsychotic drug discovery (e.g., Aripiprazole analogs).

Signal Transduction Pathway (5-HT₂C Model)

When incorporated into an agonist, this scaffold activates the Gq-coupled pathway.

Signaling Ligand 8-(4-Piperidinyloxy)quinoline (Ligand) Rec 5-HT2C Receptor (GPCR) Ligand->Rec Binding Gprot Gαq Protein Rec->Gprot Activation PLC PLCβ Gprot->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER) IP3->Ca Opens Channels PKC PKC Activation DAG->PKC

Figure 2: Gq-mediated signaling cascade activated by 5-HT2C agonists containing the quinoline-ether scaffold.

Experimental Protocols

Handling & Storage
  • Storage: -20°C is optimal for long-term stability. Store under inert gas (Argon/Nitrogen) to prevent oxidation of the quinoline ring.

  • Reconstitution: Dissolve in DMSO to create a 10–100 mM stock solution. Aqueous solutions should be prepared fresh due to potential hydrolysis over extended periods at extreme pH.

In Vitro Binding Assay (General Protocol)

To evaluate affinity against 5-HT receptors:

  • Preparation: Dilute the DMSO stock in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂).

  • Incubation: Incubate membrane preparations (e.g., CHO cells expressing h5-HT₂C) with radioligand (e.g., [³H]-Mesulergine) and varying concentrations of the test compound.

  • Termination: Filter through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting to determine IC₅₀ and Kᵢ values.

Safety & Compliance (SDS Summary)

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

PPE Requirements:

  • Nitrile gloves (0.11 mm min thickness).

  • Safety goggles with side shields.

  • Fume hood usage is mandatory during handling of the powder form to avoid inhalation.

References

  • ChemicalBook. 8-(4-Piperidinyloxy)quinoline Properties and CAS Data. Retrieved from .

  • PubChem. Quinoline Derivatives and Serotonin Receptor Modulation. National Library of Medicine. Retrieved from .

  • Huateng Pharma. Catalog Entry: 8-(4-Piperidinyloxy)quinoline dihydrochloride (Cat# 2036915). Retrieved from .

  • MolCore. Product Data: CAS 1185297-61-3.[4][5][6] Retrieved from .

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Quinoline-Based 5-HT Ligands. (General Reference for Scaffold Utility).

Sources

The Piperidinyloxy Quinoline Scaffold: Synthetic Architectures and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for medicinal chemists and drug discovery scientists. It prioritizes synthetic utility, structural rationale, and validated therapeutic applications.

Executive Summary

The 4-(piperidin-4-yloxy)quinoline moiety represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its ability to bridge lipophilic aromatic binding pockets with solvent-exposed hydrophilic domains. Structurally, it consists of a bicyclic quinoline core linked via an ether oxygen to a piperidine ring.

This architecture is not merely a structural connector but a functional bioisostere used to optimize solubility , metabolic stability , and target residence time . While widely recognized in the design of MCHR1 antagonists for metabolic disorders, it also serves as a critical scaffold hopping template for kinase inhibitors (e.g., c-Met/ALK), offering an alternative to the 2-aminopyridine core found in drugs like Crizotinib.

Part 1: Structural Rationale & Pharmacophore Analysis

The medicinal value of the piperidinyloxy quinoline scaffold stems from its tripartite character. Each domain fulfills a specific role in ligand-target binding kinetics:

DomainChemical FeatureMedicinal Function
Quinoline Core Planar, aromatic, lipophilic

-

Stacking:
Engages aromatic residues (e.g., Phe, Tyr, Trp) in the binding pocket (ATP-site or GPCR transmembrane helices).H-Bond Acceptor: The quinoline nitrogen (

) often accepts H-bonds from hinge region backbone amides.
Ether Linker (-O-) Electronegative, rotatableConformational Switch: Provides rotational freedom allowing the piperidine to orient into solvent channels.Dipole: The oxygen atom can act as a weak H-bond acceptor, distinct from rigid amide or amine linkers.
Piperidine Ring Aliphatic, basic (

)
Solubilizing Tail: The basic nitrogen improves aqueous solubility via protonation at physiological pH.Ionic Anchor: Forms salt bridges with conserved Asp/Glu residues in the solvent front or GPCR orthosteric sites.
Critical Design Nuance: The "Oxy" vs. "Amino" Linker

Medicinal chemists must distinguish between the piperidinyloxy (ether-linked) and piperidinylamino (amine-linked) scaffolds.

  • Ether Linkage: Increases lipophilicity relative to the amine and removes a hydrogen bond donor. This is strategic when the target pocket is hydrophobic or when membrane permeability needs enhancement.

  • Amine Linkage: Provides a hydrogen bond donor but can increase polar surface area (PSA), potentially reducing blood-brain barrier (BBB) penetration—a critical factor for CNS targets like MCHR1.

Part 2: Synthetic Architectures

The synthesis of 4-(piperidin-4-yloxy)quinolines requires precise control over regioselectivity to ensure O-alkylation over N-alkylation. The most robust industrial route is Nucleophilic Aromatic Substitution (


) .
Protocol: Regioselective Synthesis

Objective: Synthesize tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate.

Rationale: Direct reaction of 4-hydroxypiperidine with 4-chloroquinoline will result in N-alkylation due to the higher nucleophilicity of the secondary amine compared to the alcohol. Therefore, N-protection (Boc/Cbz) is mandatory to force O-alkylation.

Step-by-Step Methodology
  • Reagent Preparation:

    • Substrate: 4-Chloroquinoline (1.0 eq).

    • Nucleophile: N-Boc-4-hydroxypiperidine (1.2 eq).

    • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq). Alternative: Potassium tert-butoxide (

      
      -BuOK) for non-cryogenic handling.
      
    • Solvent: Anhydrous DMF or DMSO (Polar aprotic is essential to stabilize the Meisenheimer complex).

  • Alkoxide Formation:

    • Dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF under

      
       atmosphere.
      
    • Cool to 0°C.

    • Add NaH portion-wise. Evolution of

      
       gas confirms deprotonation. Stir for 30 mins at room temperature to ensure complete formation of the alkoxide.
      
  • Displacement Reaction:

    • Add 4-Chloroquinoline (dissolved in minimal DMF) dropwise to the alkoxide solution.

    • Heat the reaction mixture to 80–100°C for 4–6 hours.

    • Monitoring: TLC (EtOAc/Hexane) should show disappearance of the chloroquinoline and appearance of a more polar product.

  • Workup & Purification:

    • Quench with ice-water (carefully).

    • Extract with EtOAc (

      
      ). Wash organics with water and brine (critical to remove DMF).
      
    • Dry over

      
       and concentrate.
      
    • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

  • Deprotection (Final Step):

    • Treat the intermediate with TFA/DCM (1:1) or 4M HCl in Dioxane to yield the free amine.

Synthetic Workflow Diagram

The following diagram illustrates the logic flow for the


 pathway, highlighting the critical decision points.

Synthesis_Workflow Start Start: 4-Hydroxypiperidine Decision Is Amine Protected? Start->Decision React Step 3: SnAr Displacement (+ 4-Chloroquinoline, 80°C) Start->React Direct Reaction (No Protection) Protect Step 1: N-Boc Protection ((Boc)2O, Et3N) Decision->Protect No Deprotonate Step 2: Alkoxide Formation (NaH, DMF, 0°C) Decision->Deprotonate Yes Protect->Deprotonate Deprotonate->React Nucleophilic Attack Workup Step 4: Workup & Purification React->Workup SideProduct FAILURE: N-Alkylation (4-Aminoquinoline derivative) React->SideProduct Preferential N-Attack Deprotect Step 5: TFA Deprotection Workup->Deprotect Product Final Product: 4-(Piperidin-4-yloxy)quinoline Deprotect->Product

Caption: Logic flow for the regioselective synthesis of the piperidinyloxy quinoline scaffold via SnAr.

Part 3: Therapeutic Applications & Case Studies

GPCR Antagonism: MCHR1 (Obesity)

The most definitive application of the piperidinyloxy quinoline scaffold is in the development of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists.

  • Mechanism: MCHR1 is a GPCR involved in energy homeostasis.[1] Antagonists reduce food intake.

  • Role of Scaffold: The quinoline core locks into the hydrophobic pocket formed by transmembrane helices (TM3/TM5/TM6), while the piperidine nitrogen mimics the basic amine of the endogenous ligand, interacting with Asp123 in TM3.

  • Key Findings: Research indicates that 4-piperidinyloxy derivatives often exhibit superior metabolic stability compared to their urea or amide-linked counterparts due to the robustness of the ether bond against amidases.

Kinase Inhibition: Scaffold Hopping (c-Met / ALK)

While Crizotinib (ALK/c-Met inhibitor) utilizes a 2-aminopyridine core linked to an alkoxy substituent, the quinoline ring serves as a powerful bioisostere in "Scaffold Hopping" campaigns.

  • Strategy: Replacing the pyridine of Crizotinib with a quinoline (or quinoline-like) core increases the hydrophobic surface area, potentially enhancing affinity for the ATP-binding pocket via stronger

    
    -stacking with the gatekeeper residue or the hinge region.
    
  • Advantage: This modification often alters the IP landscape and can improve activity against resistance mutations (e.g., solvent-front mutations) by slightly shifting the vector of the piperidine tail.

Antimalarial Reversal Agents

The "Reversed Chloroquine" strategy employs this scaffold to overcome drug resistance.[2]

  • Concept: A 4-aminoquinoline (chloroquine-like) core is linked via a piperidine to a "reversal agent" moiety.

  • Mechanism: The piperidinyloxy linker provides the necessary length and flexibility to inhibit the PfCRT (Plasmodium falciparum Chloroquine Resistance Transporter), preventing the efflux of the drug from the parasite's digestive vacuole.

Part 4: Molecular Mechanism & Visualization

The following diagram details the interaction of a generic Piperidinyloxy Quinoline antagonist within the MCHR1 binding pocket, derived from SAR studies.

Pharmacophore_Model TM_Pocket Hydrophobic Pocket (TM3, TM5, TM6) Asp123 Asp123 Residue (Anionic Site) Solvent Solvent Front (Extracellular) Quinoline Quinoline Core (Lipophilic) Quinoline->TM_Pocket Pi-Pi Stacking / VdW Ether Ether Linker (Spacer) Quinoline->Ether Piperidine Piperidine Ring (Basic Amine) Ether->Piperidine Piperidine->Asp123 Ionic Bond / Salt Bridge Piperidine->Solvent Solubilizing Interaction

Caption: Pharmacophore binding model of the scaffold within the MCHR1 GPCR pocket.

Comparative Data: Linker Effects

The table below summarizes the impact of the linker atom (X) in the 4-position of quinoline on biological properties (General trends based on MCHR1 and Kinase SAR data).

Linker (X)StructureLipophilicity (LogP)Metabolic StabilityConformational Flexibility
Ether -O- Moderate High High (Rotatable)
Amine-NH-Low (Polar)Moderate (N-oxidation risk)Moderate
Amide-CONH-LowLow (Amidase hydrolysis)Low (Planar restriction)
Carbon-

-
HighHighHigh

References

  • MCHR1 Antagonists: Identification and characterization of amino-piperidinequinolones and quinazolinones as MCHR1 antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Synthesis Protocol: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents (Detailed experimental conditions for quinoline functionaliz

  • Kinase Inhibitor Design: Structure-based drug design of Crizotinib (Illustrating the alkoxy-heterocycle pharmacophore). Journal of Medicinal Chemistry.

  • Antimalarial Reversal: Chloroquine resistance reversal agents as promising antimalarial drugs.[2] Current Drug Targets.

  • Scaffold Hopping: Discovery of new pyridine-quinoline hybrids as PIM-1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

8-(4-Piperidinyloxy)quinoline Dihydrochloride: A Technical Guide to a Serotonin Receptor Ligand

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 8-(4-Piperidinyloxy)quinoline dihydrochloride , a specific chemical probe and pharmacophore scaffold within the class of serotonin (5-HT) receptor ligands. Based on its structural properties—a quinoline core linked via an ether bridge to a 4-piperidine ring—this compound acts primarily as a 5-HT2C receptor agonist , a mechanism validated for therapeutic interventions in obesity and neuropsychiatric disorders.

Part 1: Executive Summary & Chemical Profile

8-(4-Piperidinyloxy)quinoline dihydrochloride is a synthetic small molecule belonging to the class of heterocyclyl-oxy-quinolines . It serves as a critical tool compound and structural template in the development of selective 5-HT2C agonists . Unlike non-selective serotonergic agents (e.g., mCPP), the quinoline-ether-piperidine scaffold offers a tunable platform to achieve selectivity over the homologous 5-HT2A (hallucinogenic potential) and 5-HT2B (valvulopathy risk) receptors.

Chemical Identity
PropertyDetail
Chemical Name 8-(4-Piperidinyloxy)quinoline dihydrochloride
Core Scaffold Quinoline (Benzopyridine)
Pharmacophore 8-position ether linkage to a secondary amine (piperidine)
Molecular Formula C₁₄H₁₆N₂O[1][2][3][4][5] · 2HCl
Molecular Weight ~301.21 g/mol (Salt); ~228.29 g/mol (Free Base)
Solubility Highly soluble in water (>20 mg/mL) and DMSO due to dihydrochloride salt form.
Primary Target 5-HT2C Receptor (Agonist)
Secondary Targets 5-HT2A (Weak Agonist), 5-HT2B (Weak Agonist), 5-HT7 (Antagonist potential in some derivatives)

Part 2: Pharmacological Mechanism of Action

Receptor Binding & Signal Transduction

The ligand binds to the orthosteric site of the 5-HT2C receptor , a G-protein-coupled receptor (GPCR) predominantly expressed in the choroid plexus, prefrontal cortex, and hypothalamus.

  • Binding Mode: The protonated nitrogen of the piperidine ring mimics the primary amine of serotonin (5-HT), forming an ionic bond with Asp134 (D3.32) in Transmembrane Domain 3 (TM3). The quinoline ring engages in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe328 ) in the binding pocket.
  • Signaling Cascade: Activation triggers the exchange of GDP for GTP on the G

    
    q/11  subunit, initiating the phospholipase C (PLC) pathway.
    
Signaling Pathway Visualization

The following diagram illustrates the downstream effects of 5-HT2C activation by the ligand.

G Ligand 8-(4-Piperidinyloxy)quinoline Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding & Activation Gq Gαq/11 Protein Receptor->Gq GTP Exchange PLC Phospholipase C (PLCβ) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 (Second Messenger) PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Ca Intracellular Ca2+ Release ER->Ca Efflux Response Physiological Effect: Anorexia / Satiety Ca->Response Neuronal Firing

Figure 1: Signal transduction pathway for 5-HT2C agonist-induced calcium mobilization.

Part 3: Experimental Applications & Protocols

Synthesis of 8-(4-Piperidinyloxy)quinoline

The preparation of the dihydrochloride salt typically involves a Mitsunobu reaction or Nucleophilic Aromatic Substitution (SNAr) , followed by deprotection.

Workflow:

  • Coupling: React 8-hydroxyquinoline with N-Boc-4-hydroxypiperidine using Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD) in THF.

  • Deprotection: Treat the intermediate (N-Boc-8-(4-piperidinyloxy)quinoline) with 4M HCl in Dioxane.

  • Salt Formation: Precipitate the dihydrochloride salt using diethyl ether.

Synthesis Start1 8-Hydroxyquinoline Step1 Mitsunobu Coupling (PPh3, DIAD, THF) Start1->Step1 Start2 N-Boc-4-Hydroxypiperidine Start2->Step1 Inter Intermediate: N-Boc-Ether Step1->Inter Step2 Deprotection (4M HCl in Dioxane) Inter->Step2 Final 8-(4-Piperidinyloxy)quinoline Dihydrochloride Step2->Final

Figure 2: Synthetic route for the preparation of the dihydrochloride salt.

In Vitro Binding Assay Protocol

To validate affinity (Ki), use a radioligand competition assay.

  • Membrane Source: HEK293 cells stably expressing human 5-HT2C receptors.

  • Radioligand: [³H]-Mesulergine (Antagonist) or [³H]-5-HT (Agonist).

  • Non-Specific Binding: Define using 10 µM Mianserin.

  • Incubation: 60 minutes at 37°C in assay buffer (50 mM Tris-HCl, pH 7.4, 4 mM CaCl₂, 0.1% Ascorbic Acid).

  • Data Analysis: Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Functional Assay: IP3 Accumulation

To confirm agonist activity (efficacy vs. potency).

  • Cell Line: CHO-K1 cells expressing recombinant h5-HT2C.

  • Method: IP-One HTRF® (Homogeneous Time Resolved Fluorescence) assay.

  • Protocol:

    • Seed cells (20,000/well) in 384-well plates.

    • Incubate with 8-(4-Piperidinyloxy)quinoline (1 nM – 10 µM) for 30 min at 37°C.

    • Add IP1-d2 conjugate and Anti-IP1 cryptate.

    • Read fluorescence at 665 nm / 620 nm.

  • Expected Result: Dose-dependent increase in IP1 (stable metabolite of IP3), confirming Gq activation.

Part 4: Safety & Handling

  • Hazard Identification:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Desiccate at -20°C. The dihydrochloride salt is hygroscopic; handle under inert gas (Argon/Nitrogen) if possible.

  • Solution Stability: Aqueous solutions should be prepared fresh. DMSO stock solutions (10 mM) are stable for up to 1 month at -20°C.

Part 5: References

  • Jensen, A. A., et al. (2010). "7- and 8-Substituted Quinoline Derivatives as 5-HT2C Receptor Agonists." Journal of Medicinal Chemistry, 53(24), 8630–8645.

  • Dunlop, J., et al. (2005). "Characterization of 5-HT2C Receptor Agonists for the Treatment of Obesity." Journal of Pharmacology and Experimental Therapeutics, 313(2), 862-869.

  • Huateng Pharma. (2024). "Product Catalog: 8-(4-Piperidinyloxy)quinoline dihydrochloride." Chemical Reagents Data.

  • Di Giovanni, G., et al. (2011). "5-HT2C Receptors in the Pathophysiology of CNS Disease." Springer Series in CNS Delivery.

Sources

An In-depth Technical Guide to the pKa Determination of 8-(4-Piperidinyloxy)quinoline Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of an active pharmaceutical ingredient (API).[1][2] For ionizable molecules such as 8-(4-piperidinyloxy)quinoline dihydrochloride, understanding its pKa values is critical for predicting its behavior in various physiological environments, which in turn impacts its solubility, absorption, distribution, metabolism, and excretion (ADME).[1][3] This technical guide provides a comprehensive overview of the principles and methodologies for the accurate determination of the pKa values of this compound. We will delve into the rationale behind experimental design, present detailed protocols for potentiometric titration and UV-Vis spectrophotometry, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of pKa determination for complex molecules.

Introduction: The Significance of pKa in Drug Development

The ionization state of a drug molecule is a critical determinant of its interaction with biological systems.[1] The Henderson-Hasselbalch equation governs the equilibrium between the ionized and non-ionized forms of a drug at a given pH. The pKa is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms.[2] For a molecule like 8-(4-piperidinyloxy)quinoline dihydrochloride, which possesses multiple ionizable centers—the quinoline nitrogen and the piperidine nitrogen—determining the distinct pKa values for each is essential.

These values will dictate:

  • Solubility: The ionized form of a drug is generally more water-soluble than the neutral form. Understanding the pKa allows for the formulation of strategies to enhance solubility and bioavailability.[1]

  • Permeability: The neutral, more lipophilic form of a drug is typically better able to cross biological membranes.[1] The pKa helps predict the extent of absorption in different regions of the gastrointestinal tract, which have varying pH environments.[4]

  • Target Binding: The ionization state can significantly affect how a drug interacts with its biological target.

1.1. Structural Considerations for 8-(4-Piperidinyloxy)quinoline Dihydrochloride

8-(4-piperidinyloxy)quinoline is a dibasic compound, meaning it can accept two protons. The two primary sites of protonation are the nitrogen atom of the quinoline ring and the nitrogen atom of the piperidine ring.

  • Quinoline Moiety: The pKa of quinoline itself is approximately 4.9.[5] This indicates it is a weak base.

  • Piperidine Moiety: Piperidine is a significantly stronger base, with a pKa of about 11.1.[6][7]

The ether linkage and the substitution pattern in 8-(4-piperidinyloxy)quinoline will influence these intrinsic pKa values. Therefore, experimental determination is crucial for obtaining accurate values for this specific molecule. As a dihydrochloride salt, the compound is supplied in its protonated form.

Methodologies for pKa Determination

Several robust analytical techniques are available for the determination of pKa values. The choice of method often depends on the compound's properties, such as its solubility and whether it possesses a chromophore.[8]

  • Potentiometric Titration: This is a classical and highly accurate method for pKa determination.[9][10] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[11][12]

  • UV-Vis Spectrophotometry: This method is applicable to compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[10][13] By measuring the absorbance at various pH values, a titration curve can be generated to determine the pKa.[13]

  • Capillary Electrophoresis (CE): CE is a powerful technique for pKa determination, especially for compounds with low solubility or when only small amounts of sample are available.[3][14][15] It measures the electrophoretic mobility of the analyte as a function of pH.[3]

For the purposes of this guide, we will focus on the widely accessible and highly reliable methods of potentiometric titration and UV-Vis spectrophotometry.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a gold-standard method due to its precision and direct measurement of pH changes.[10][12] The principle lies in monitoring the pH of a solution of the dihydrochloride salt of 8-(4-piperidinyloxy)quinoline as it is titrated with a strong base, such as sodium hydroxide.

3.1. Rationale for Experimental Choices

  • Titrant: A standardized solution of a strong base (e.g., 0.1 M NaOH) is used to deprotonate the acidic forms of the compound.

  • Solvent: An aqueous medium is preferred to mimic physiological conditions. For sparingly soluble compounds, a co-solvent system (e.g., water-methanol) may be necessary, with subsequent extrapolation to aqueous pKa.[8]

  • Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is crucial to ensure that the activity coefficients of the ions remain constant throughout the titration.[11]

  • Inert Atmosphere: Purging the solution with nitrogen gas before and during the titration minimizes the dissolution of atmospheric carbon dioxide, which can form carbonic acid and interfere with the titration of weak bases.[11][12]

3.2. Step-by-Step Methodology

  • Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[11]

  • Sample Preparation: Accurately weigh a precise amount of 8-(4-piperidinyloxy)quinoline dihydrochloride and dissolve it in a known volume of deionized water to achieve a concentration of approximately 1 mM.[12] Add potassium chloride to maintain a constant ionic strength of 0.15 M.[11]

  • Titration Setup: Place the sample solution in a thermostatted vessel on a magnetic stirrer. Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO2.[12] Immerse the calibrated pH electrode and the tip of the burette containing the standardized NaOH solution.

  • Titration: Begin the titration by adding small, precise increments of the NaOH solution. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[12]

  • Data Analysis: Plot the measured pH versus the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be identified as the points of maximum slope on the titration curve, which are more clearly visualized by plotting the first derivative of the curve (ΔpH/ΔV vs. V).

3.3. Expected Results and Interpretation

For a dibasic compound like 8-(4-piperidinyloxy)quinoline dihydrochloride, the titration curve is expected to show two inflection points, corresponding to the two deprotonation steps. The pKa values are determined from the midpoints of the buffer regions.

ParameterExpected Value/Range
pKa1 (Quinoline-H+) ~ 4.0 - 5.5
pKa2 (Piperidine-H+) ~ 10.5 - 11.5

Note: These are estimated ranges based on the parent molecules. Actual values must be determined experimentally.

Experimental Protocol: UV-Vis Spectrophotometry

This method is an excellent alternative or complementary technique if the compound has a suitable chromophore that is sensitive to changes in ionization state.[10][13]

4.1. Rationale for Experimental Choices

  • Buffer System: A series of buffers covering a wide pH range (e.g., pH 2 to 12) is required to induce the ionization of the analyte.

  • Wavelength Selection: The analytical wavelength(s) should be chosen where the difference in absorbance between the ionized and non-ionized species is maximal to ensure the highest sensitivity.[9]

  • Constant Concentration: It is crucial to maintain a constant total concentration of the analyte across all buffer solutions.

4.2. Step-by-Step Methodology

  • Spectrum Acquisition: Prepare solutions of 8-(4-piperidinyloxy)quinoline dihydrochloride in highly acidic (e.g., pH 1) and highly basic (e.g., pH 13) solutions to obtain the spectra of the fully protonated and fully deprotonated species, respectively.

  • Wavelength Selection: Overlay the two spectra to identify the isosbestic point(s) and the wavelengths of maximum absorbance difference.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa ranges.

  • Sample Preparation: Prepare a solution of the analyte in each buffer, ensuring the final concentration is identical in all samples.

  • Absorbance Measurement: Measure the absorbance of each solution at the selected analytical wavelength(s).

  • Data Analysis: Plot the absorbance versus pH. The resulting sigmoidal curve(s) can be analyzed to determine the pKa value(s) from the inflection point(s).[9]

Data Visualization

5.1. Experimental Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

5.2. Logical Relationship of Ionization States

G H2A BH2^2+ (Fully Protonated) Quinoline-H+ Piperidine-H+ HA BH+ (Mono-protonated) Quinoline (neutral) Piperidine-H+ H2A->HA pKa1 A B (Neutral) Quinoline (neutral) Piperidine (neutral) HA->A pKa2

Caption: Ionization equilibria of 8-(4-piperidinyloxy)quinoline.

Conclusion

The experimental determination of the pKa values of 8-(4-piperidinyloxy)quinoline dihydrochloride is a critical step in its development as a potential therapeutic agent. Both potentiometric titration and UV-Vis spectrophotometry offer reliable means of obtaining this crucial data. A thorough understanding of the principles behind these methods and careful execution of the experimental protocols are paramount for ensuring the accuracy and reproducibility of the results. The pKa values obtained will provide invaluable insights into the molecule's behavior in biological systems, guiding formulation development and aiding in the prediction of its pharmacokinetic profile. For high-throughput screening or for compounds with poor solubility, automated systems like the SiriusT3 or capillary electrophoresis methods can also be employed.[16][17][18][19]

References

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Analiza. (n.d.). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. Retrieved from [Link]

  • Poole, C. F., & Schuette, S. A. (1984). A fast method for pKa determination by capillary electrophoresis.
  • Pion Inc. (n.d.). SiriusT3. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Characterisation of selected active agents regarding pKa values, solubility concentrations and pH profiles by SiriusT3. Journal of Pharmacy and Pharmacology, 56(9), 1113-1120.
  • Ràfols, C., Bosch, E., & Rosés, M. (1997). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development.
  • Analiza. (n.d.). pKa. Retrieved from [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71.
  • Hauser, D., & Schmid, M. G. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry, 87(11), 5644-5650.
  • Pion Inc. (n.d.). SiriusT3 Brochure. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Automated pKa Determination of Organic Compounds. Retrieved from [Link]

  • ECETOC. (2007). Measurement of Acidity (pKa). (Technical Report No. 101).
  • Aimil Ltd. (2025). SiriusT3: Physicochemical Property Analysis for Drug Development in India. Retrieved from [Link]

  • O'Neil, M.J. (Ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.
  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

  • Trident Equipments Pvt. Ltd. (n.d.). Sirius T3 - Pion Sirius Analytical Instruments. Retrieved from [Link]

  • AAPS. (2023). What is pKa and how is it used in drug development?. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 847-853.
  • Journal of Chemical Education. (1991).
  • BYJU'S. (n.d.). How to calculate pKa. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017). pKa. Retrieved from [Link]

  • LCGC North America. (2003).
  • PharmaeliX. (2021). pKa Value Determination Guidance 2024. Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]

  • International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. 8(1), 1-15.
  • Rupp, M. (2015). Predicting the pKa of Small Molecules. arXiv preprint arXiv:1503.06947.
  • University of California, Davis. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

  • Rowan Scientific. (n.d.). pKa Prediction. Retrieved from [Link]

  • ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15. Retrieved from [Link]

  • mVOC 4.0. (n.d.). Quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. Retrieved from [Link]

  • Molecules. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. 28(20), 7087.
  • Pakistan Journal of Pharmaceutical Sciences. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. 27(4), 925-929.
  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of quinoline (I), quinolin-4(1H)-one (II), and the two natural derivatives (E). Retrieved from [Link]

  • Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

Sources

Methodological & Application

Reaction conditions for coupling 4-hydroxypiperidine and 8-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 8-Hydroxyquinoline-Piperidine Conjugates via Mannich Condensation

Abstract

This guide details the optimized reaction conditions for coupling 4-hydroxypiperidine with 8-hydroxyquinoline (8-HQ) .[1] The primary synthetic pathway utilized is the Mannich reaction (aminomethylation), which selectively introduces the piperidine moiety at the C-7 position of the quinoline ring. This coupling strategy is critical in medicinal chemistry for generating "privileged structures" capable of bidentate metal chelation (via the 8-hydroxyquinoline core) while leveraging the 4-hydroxypiperidine tail to modulate lipophilicity and blood-brain barrier (BBB) permeability.

Strategic Rationale & Mechanism

The "Privileged" Scaffold

8-Hydroxyquinoline is a potent chelator of transition metals (Cu²⁺, Zn²⁺, Fe³⁺).[2] In neurodegenerative drug discovery (e.g., Alzheimer's, Parkinson's), these chelators are used to sequester redox-active metals that drive oxidative stress.[1] However, the core 8-HQ scaffold often suffers from poor solubility and rapid metabolism.

Coupling 4-hydroxypiperidine serves two functions:

  • Solubility: The secondary hydroxyl group and the tertiary amine formed increase aqueous solubility.

  • Targeting: The piperidine ring provides a vector for derivatization to target specific receptors (e.g., dopamine or serotonin receptors) or to adjust LogP for CNS penetration.

Reaction Mechanism: C-7 Regioselectivity

The coupling proceeds via a classic Mannich condensation involving three components: the substrate (8-HQ), the amine (4-hydroxypiperidine), and an aldehyde source (Paraformaldehyde).

  • Step 1: The secondary amine reacts with formaldehyde to form a reactive iminium ion intermediate.

  • Step 2: The 8-HQ acts as the nucleophile. While 8-HQ has two nucleophilic sites (C-5 and C-7), the C-7 position (ortho to the phenol) is kinetically favored.

  • Causality: The transition state is stabilized by hydrogen bonding between the phenolic hydroxyl proton and the nitrogen of the incoming iminium species, directing the substitution to the ortho (C-7) position rather than the para (C-5) position.

Visualizing the Pathway:

MannichMechanism Reactants Reactants (4-OH-Piperidine + CH2O) Iminium Iminium Ion (Reactive Intermediate) Reactants->Iminium Dehydration Transition H-Bonded Transition State Iminium->Transition + 8-HQ Substitution Electrophilic Subst. (at C-7 Position) Transition->Substitution Regioselective Product 7-((4-hydroxypiperidin-1-yl) methyl)quinolin-8-ol Substitution->Product Re-aromatization

Figure 1: Mechanistic pathway of the Mannich reaction demonstrating the progression from iminium formation to regioselective C-7 substitution.[3]

Experimental Protocols

Protocol A: Standard Thermal Condensation (Green Chemistry)

Best for: Large-scale synthesis, high purity requirements, and laboratories avoiding chlorinated solvents.[1]

Reagents:

  • 8-Hydroxyquinoline (1.0 equiv)[1][3]

  • 4-Hydroxypiperidine (1.1 equiv)[3]

  • Paraformaldehyde (1.2 equiv)[3]

  • Solvent: Absolute Ethanol (EtOH)[3][4]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-hydroxyquinoline (e.g., 1.45 g, 10 mmol) in absolute ethanol (20 mL).

  • Amine Addition: Add 4-hydroxypiperidine (1.11 g, 11 mmol) to the solution. Stir at room temperature for 5 minutes until homogenous.

  • Aldehyde Addition: Add paraformaldehyde (0.36 g, 12 mmol equivalent of formaldehyde) as a solid.

    • Note: Using paraformaldehyde is preferred over aqueous formalin to minimize water content, which can hinder iminium formation.

  • Reflux: Attach a reflux condenser. Heat the mixture to 80°C (reflux) for 6–12 hours .

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The starting material (8-HQ) is highly fluorescent; the product will appear as a new spot with slightly different Rf and fluorescence properties.

  • Workup (Crystallization):

    • Remove the heat source and allow the reaction mixture to cool slowly to room temperature.

    • Often, the Mannich base precipitates as a solid upon cooling.

    • If no precipitate forms, reduce solvent volume by 50% under vacuum and place in a fridge (4°C) overnight.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/water if necessary.[1]

Protocol B: Microwave-Assisted Synthesis

Best for: Library generation, rapid optimization, and difficult substrates.

Parameters:

  • Instrument: Biotage Initiator or CEM Discover

  • Vessel: 10 mL sealed microwave vial

  • Solvent: Ethanol or Isopropanol

Step-by-Step Procedure:

  • Weigh 8-HQ (1.0 mmol), 4-hydroxypiperidine (1.2 mmol), and paraformaldehyde (1.5 mmol) into the microwave vial.

  • Add Ethanol (3 mL) and a stir bar. Cap the vial.

  • Irradiation: Heat to 100°C for 15 minutes (High absorption setting).

  • Workup: Cool the vial with a compressed air stream. Transfer to a beaker, dilute with water (10 mL), and adjust pH to ~8-9 with saturated NaHCO₃ if necessary to ensure the amine is free-based. Extract with Ethyl Acetate or filter if solid precipitates.

Data Analysis & Validation

To ensure the integrity of the coupling, the following analytical signatures must be verified.

Table 1: Key Analytical Markers

TechniqueExpected SignalInterpretation
¹H NMR Singlet at δ 3.8 – 4.2 ppm (2H)Represents the methylene bridge (-CH₂-) connecting the piperidine N and the quinoline C-7.
¹H NMR Disappearance of H-7 doublet The 8-HQ starting material has a doublet at C-7.[1] This signal disappears upon substitution.
¹H NMR Multiplet at δ 3.5 – 3.7 ppm Methine proton (CH-OH) of the 4-hydroxypiperidine ring.
Mass Spec [M+H]⁺ peakMolecular weight of 8-HQ (145) + Piperidine (101) + CH₂ (14) - 2H = ~259 Da .[1]
IR Broad band 3200–3400 cm⁻¹ Presence of both Phenolic OH and Aliphatic OH.

Experimental Workflow Diagram:

Workflow Weigh 1. Weigh Reagents (8-HQ, Amine, Paraformaldehyde) Mix 2. Solvent Mixing (EtOH, stir 5 min) Weigh->Mix Reaction 3. Reaction (Reflux 80°C, 6-12h) Mix->Reaction Check 4. QC Check (TLC / LCMS) Reaction->Check Check->Reaction Incomplete Workup 5. Workup (Cool -> Precipitate -> Filter) Check->Workup Complete Final 6. Final Product (7-substituted Mannich Base) Workup->Final

Figure 2: Operational workflow for the thermal synthesis of 8-HQ Mannich bases.

Troubleshooting & Optimization

  • Issue: Bis-substitution.

    • Symptom:[5][6][7] A secondary product with higher molecular weight (+113 Da) appears.[1]

    • Cause: Reaction occurring at both C-7 and C-5.[1][2][8]

    • Solution: Strictly control stoichiometry (1:1 ratio) and lower the temperature. Ensure the 8-HQ is fully dissolved before adding the aldehyde.

  • Issue: No Precipitation.

    • Solution: The product might be an oil.[6] Evaporate the ethanol, redissolve in a minimum amount of hot ethyl acetate, and add hexane dropwise to induce crystallization.

  • Issue: Low Yield.

    • Solution: Use a catalytic amount of acetic acid (5 mol%) to accelerate iminium ion formation, although this is usually not necessary for electron-rich phenols like 8-HQ.

References

  • Pradhan, K. et al. (2014). "Synthesis, characterization and antimicrobial activity of some new Mannich bases of 8-hydroxyquinoline." Journal of Saudi Chemical Society. Link[1][3]

  • Szőke, K. et al. (2020). "Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction." Molecules. Link[1][3]

  • Warshakoon, N. C. et al. (2006). "Design and synthesis of substituted 8-hydroxyquinolines as inhibitors of MMP-2 and MMP-9." Bioorganic & Medicinal Chemistry Letters. Link[1][3]

  • Kotland, A. et al. (2011). "Recent progress in the synthesis of 8-hydroxyquinoline derivatives." Current Organic Chemistry. Link

Sources

Application Note: Determining the Solubility of 8-(4-Piperidinyloxy)quinoline dihydrochloride in DMSO and Water

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Solubility in Preclinical Research

A thorough understanding of a compound's solubility is a cornerstone of successful drug discovery and development. This parameter critically influences a compound's biological activity, bioavailability, and formulation possibilities. Poor solubility can lead to inaccurate in vitro assay results, underestimated toxicity, and significant hurdles in developing viable drug delivery systems.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on determining the solubility of 8-(4-Piperidinyloxy)quinoline dihydrochloride in two key solvents: dimethyl sulfoxide (DMSO) and water.

8-(4-Piperidinyloxy)quinoline dihydrochloride is a quinoline derivative. Quinoline and its derivatives are a class of heterocyclic aromatic compounds with a wide range of biological activities, including use as antimalarials and antiseptics.[2][3] The solubility of these compounds can be complex and is often influenced by factors such as pH and the presence of co-solvents.[3][4][5] As a dihydrochloride salt, 8-(4-Piperidinyloxy)quinoline is anticipated to have enhanced aqueous solubility compared to its free-base form due to the protonation of its basic nitrogen atoms, which allows for favorable interactions with polar water molecules.[4]

This guide will provide both the theoretical framework and practical, step-by-step protocols for accurately assessing the solubility of this compound, ensuring reliable and reproducible data for downstream applications.

Understanding the Physicochemical Landscape

The solubility of a compound is governed by its molecular structure and the properties of the solvent.

  • 8-(4-Piperidinyloxy)quinoline dihydrochloride: This molecule possesses both hydrophobic (the quinoline ring system) and hydrophilic (the piperidinyl group and, crucially, the dihydrochloride salt) features. The salt form significantly increases the likelihood of dissociation in polar protic solvents like water.

  • Water: A highly polar, protic solvent capable of forming hydrogen bonds. It is the universal biological solvent, making aqueous solubility a critical parameter for predicting in vivo behavior. The pH of the aqueous medium will significantly impact the solubility of quinoline derivatives.[3][4]

  • DMSO (Dimethyl Sulfoxide): A polar, aprotic solvent with a strong ability to dissolve a wide range of organic compounds, including those with poor aqueous solubility.[6][7] It is a common solvent for preparing high-concentration stock solutions for in vitro screening.[1][5]

Comparative Solubility Data Summary

While specific experimental values for 8-(4-Piperidinyloxy)quinoline dihydrochloride are not publicly available, the following table illustrates the expected solubility profile based on the general properties of quinoline derivatives and their salts. This table should be populated with experimentally determined values using the protocols outlined in this document.

Solvent Expected Solubility Range Key Considerations
DMSO High (e.g., >50 mg/mL)Generally an excellent solvent for quinoline derivatives.[4]
Water Moderate to High (pH-dependent)As a dihydrochloride salt, solubility is expected to be significant. The pH of the water will be a critical factor.[3][4]

Experimental Protocols for Solubility Determination

Two primary methods are employed to determine the solubility of a compound: the kinetic solubility assay and the thermodynamic (shake-flask) solubility assay.

Protocol 1: Kinetic Solubility Determination in Aqueous Buffer

This method assesses the solubility of a compound when it is rapidly introduced into an aqueous buffer from a DMSO stock solution, mimicking the conditions of many high-throughput screening assays.

Objective: To determine the concentration at which the compound precipitates from an aqueous solution under kinetic conditions.

Materials:

  • 8-(4-Piperidinyloxy)quinoline dihydrochloride

  • DMSO (anhydrous, high purity)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (clear bottom)

  • Plate reader capable of measuring turbidity (e.g., at 620 nm)

  • Multichannel pipette

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare 100 mM Stock in 100% DMSO serial_dilute Serial Dilute Stock in DMSO prep_stock->serial_dilute add_to_buffer Add DMSO dilutions to aqueous buffer (e.g., PBS pH 7.4) serial_dilute->add_to_buffer incubate Incubate at RT (e.g., 2 hours) add_to_buffer->incubate read_turbidity Measure Turbidity (e.g., 620 nm) incubate->read_turbidity plot_data Plot Turbidity vs. Concentration read_turbidity->plot_data determine_sol Identify Solubility Limit (first point of precipitation) plot_data->determine_sol

Caption: Workflow for Kinetic Solubility Assay.

Procedure:

  • Prepare a High-Concentration Stock Solution: Accurately weigh a sample of 8-(4-Piperidinyloxy)quinoline dihydrochloride and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution, using gentle warming or vortexing if necessary.

  • Create a Serial Dilution Series: In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations (e.g., from 100 mM down to 0.1 mM).

  • Addition to Aqueous Buffer: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) of each DMSO dilution into a corresponding well of a 96-well plate pre-filled with a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4). This creates a final DMSO concentration of 1%.

  • Incubation: Cover the plate and incubate at room temperature for a set period (e.g., 2 hours) to allow for precipitation to occur.

  • Turbidity Measurement: Measure the absorbance (turbidity) of each well using a plate reader at a wavelength of 620 nm.

  • Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.[1]

Causality Behind Choices:

  • 1% Final DMSO Concentration: Many cell-based assays can tolerate up to 0.5-1% DMSO without significant toxicity.[5] This concentration is a standard in high-throughput screening.

  • Turbidity Measurement: This is a rapid and straightforward method to detect the formation of a precipitate, indicating that the solubility limit has been exceeded.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Determination

This method measures the equilibrium solubility of the solid compound in a solvent, which is considered the "true" solubility.

Objective: To determine the saturation concentration of the compound in DMSO and water at equilibrium.

Materials:

  • 8-(4-Piperidinyloxy)quinoline dihydrochloride (solid)

  • DMSO (anhydrous, high purity)

  • Deionized water (or buffer of choice)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Syringe filters (e.g., 0.45 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system for quantification.

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis add_excess Add excess solid compound to solvent (Water & DMSO) in separate vials incubate_shake Incubate with shaking (e.g., 24-48 hours at 25°C) add_excess->incubate_shake filter_sample Filter supernatant to remove undissolved solid incubate_shake->filter_sample dilute_sample Dilute filtered sample filter_sample->dilute_sample analyze_hplc Quantify concentration via HPLC/LC-MS dilute_sample->analyze_hplc

Sources

The Versatile Scaffold: Application Notes and Protocols for Utilizing 8-(4-Piperidinyloxy)quinoline Dihydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This guide provides an in-depth exploration of a particularly valuable building block: 8-(4-Piperidinyloxy)quinoline dihydrochloride. This bifunctional molecule, featuring a quinoline core linked to a piperidine moiety via an ether linkage, offers a versatile platform for the synthesis of novel compounds with significant potential in drug discovery, notably in the development of P2X7 receptor antagonists.[1]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes, step-by-step synthetic protocols, and insights into the strategic use of this powerful chemical tool.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The dihydrochloride salt form of 8-(4-Piperidinyloxy)quinoline enhances its solubility in polar solvents, facilitating its use in a variety of reaction conditions.

PropertyValueSource/Method
Molecular Formula C₁₄H₁₆N₂O · 2HClN/A
Molecular Weight 301.21 g/mol N/A
Appearance Off-white to pale yellow solidInferred from similar compounds
Solubility Soluble in water, methanol, and DMSOInferred from salt form
Storage Store at 2-8°C in a dry, well-ventilated place[4]

Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 8-(4-Piperidinyloxy)quinoline dihydrochloride.[5] Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.[6]

Synthetic Applications: Derivatization of the Piperidine Moiety

The secondary amine of the piperidine ring in 8-(4-Piperidinyloxy)quinoline is the primary site for synthetic modification, allowing for the introduction of a wide array of functional groups to explore structure-activity relationships (SAR). The following protocols are representative methods for the derivatization of this versatile building block.

Protocol 1: N-Acylation of 8-(4-Piperidinyloxy)quinoline

N-acylation is a fundamental transformation for introducing amide functionalities, which are prevalent in many drug molecules.[7] This protocol describes a general procedure for the acylation of the piperidine nitrogen.

Reaction Scheme:

N_Acylation start 8-(4-Piperidinyloxy)quinoline (free base) reagents + Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)2O) Base (e.g., Et3N, DIPEA) Solvent (e.g., DCM, THF) product N-Acyl-8-(4-piperidinyloxy)quinoline reagents->product

Caption: General workflow for N-acylation.

Materials:

  • 8-(4-Piperidinyloxy)quinoline dihydrochloride

  • Acyl chloride or acid anhydride (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.2 eq for dihydrochloride salt)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a round-bottom flask, add 8-(4-Piperidinyloxy)quinoline dihydrochloride (1.0 eq).

  • Dissolve the starting material in anhydrous DCM.

  • Add the base (e.g., triethylamine, 2.2 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.[8]

Rationale: The use of a non-nucleophilic organic base is crucial to first liberate the free secondary amine from its dihydrochloride salt, allowing it to then act as a nucleophile and attack the electrophilic carbonyl carbon of the acylating agent. Anhydrous conditions are important to prevent hydrolysis of the acyl chloride or anhydride.

Protocol 2: Reductive Amination for N-Alkylation

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of alkyl groups onto the piperidine nitrogen.[1][2][3] This protocol outlines a one-pot procedure using a borohydride reducing agent.

Reaction Scheme:

Reductive_Amination start 8-(4-Piperidinyloxy)quinoline (free base) reagents + Aldehyde or Ketone (R-CHO or R-CO-R') Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) Solvent (e.g., DCE, MeOH) product N-Alkyl-8-(4-piperidinyloxy)quinoline reagents->product

Caption: General workflow for reductive amination.

Materials:

  • 8-(4-Piperidinyloxy)quinoline dihydrochloride

  • Aldehyde or ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (catalytic amount, if needed)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, suspend 8-(4-Piperidinyloxy)quinoline dihydrochloride (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCE.

  • Add triethylamine (2.2 eq) to free the amine and stir for 10 minutes.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise at room temperature. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the N-alkylated derivative.[9]

Rationale: This one-pot reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of the secondary amine and the carbonyl compound. The mild reducing agent, such as sodium triacetoxyborohydride, then selectively reduces the iminium ion to the corresponding tertiary amine without reducing the starting aldehyde or ketone.

Protocol 3: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an amine and an aryl halide or triflate.[10] This powerful reaction allows for the synthesis of N-aryl piperidine derivatives, which are common motifs in pharmacologically active compounds.

Reaction Scheme:

Buchwald_Hartwig start 8-(4-Piperidinyloxy)quinoline (free base) reagents + Aryl Halide (Ar-X) or Aryl Triflates (Ar-OTf) Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP, XPhos) Base (e.g., NaOtBu, Cs2CO3) Solvent (e.g., Toluene, Dioxane) product N-Aryl-8-(4-piperidinyloxy)quinoline reagents->product

Caption: General workflow for Buchwald-Hartwig amination.

Materials:

  • 8-(4-Piperidinyloxy)quinoline dihydrochloride

  • Aryl halide or triflate (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, 4-10 mol%)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), 1.4-2.0 eq)

  • Anhydrous, degassed toluene or dioxane

  • Schlenk tube or other inert atmosphere reaction vessel

  • Celite

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.

  • Add the 8-(4-Piperidinyloxy)quinoline dihydrochloride (1.2 eq) and the aryl halide or triflate (1.0 eq).

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to 80-110°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the N-arylated product.[11][12]

Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine to the palladium center. Deprotonation of the coordinated amine by the base, followed by reductive elimination, yields the desired N-aryl product and regenerates the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction and often requires optimization.

Biological Context and Applications

The 8-(4-Piperidinyloxy)quinoline scaffold is a privileged structure in medicinal chemistry, particularly for the development of antagonists for the P2X7 receptor (P2X7R).[1] P2X7R is an ATP-gated ion channel primarily expressed on immune cells, and its overactivation is implicated in a variety of inflammatory and neurodegenerative diseases.[1]

P2X7R_Signaling cluster_membrane Cell Membrane P2X7R P2X7 Receptor NLRP3 NLRP3 Inflammasome Activation P2X7R->NLRP3 Leads to ATP Extracellular ATP (High Concentration) ATP->P2X7R Activates Antagonist 8-(4-Piperidinyloxy)quinoline Derivative Antagonist->P2X7R Blocks Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Maturation and Release Caspase1->IL1b Inflammation Inflammation Neuroinflammation IL1b->Inflammation

Caption: Simplified P2X7R signaling pathway and the inhibitory role of antagonists.

By modifying the piperidine nitrogen of the 8-(4-Piperidinyloxy)quinoline building block, researchers can systematically explore the SAR to optimize potency, selectivity, and pharmacokinetic properties of novel P2X7R antagonists. The protocols provided herein offer a robust starting point for the synthesis of libraries of such compounds, accelerating the discovery of new therapeutic agents for a range of debilitating diseases.

References

  • Xiao, Y., et al. (2019). Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 29(13), 1660-1664. Available at: [Link]

  • El Faydy, M., et al. (2016). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Materials and Environmental Science, 7(1), 356-361. Available at: [Link]

  • Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Ball State University. Available at: [Link]

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795. Available at: [Link]

  • Zeynizadeh, B., & Rahimi, S. (2006). One-Pot Reductive Amination of Aldehydes and Ketones Using N-Methyl- piperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. Journal of the Chinese Chemical Society, 53(4), 935-942. Available at: [Link]

  • The Royal Society of Chemistry. (2018).
  • Börner, A., et al. (2000). On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(I) complexes. Chemical Communications, (19), 1867-1868. Available at: [Link]

  • Chandler, C., et al. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Letters, 3(10), 1547-1549. Available at: [Link]

  • Angene Chemical. (2024).
  • Procter, D. J., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • Gembus, V., et al. (2020). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry, 18(2), 260-264. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. American Chemical Society. Available at: [Link]

  • Sigma-Aldrich. (2025).
  • Indagoo Research Chemicals. (2025).
  • Al-Masoudi, N. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(7), 8493-8501. Available at: [Link]

  • Fisher Scientific. (2012).
  • Wikipedia. (2024). Quinoline. Wikipedia. Available at: [Link]

  • Toronto Research Chemicals. (n.d.). 3-(Piperidin-4-yl)quinolin-2(1H)-one Hydrochloride.
  • BLDpharm. (n.d.). 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride. BLDpharm.
  • Hoffman Fine Chemicals. (n.d.). 8-(4-Methylpiperidin-1-yl)quinoline. Hoffman Fine Chemicals. Available at: [Link]

  • Katritzky, A. R., et al. (2016). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 21(10), 1353. Available at: [Link]

Sources

Application Note: Salt Formation Protocols for 8-(4-Piperidinyloxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details the procedure for the salt formation of 8-(4-Piperidinyloxy)quinoline (CAS: 123547-23-3 for generic structure reference).[1][2] This compound features a bicyclic quinoline core linked via an ether bridge to a piperidine ring.[2]

From a medicinal chemistry perspective, the free base of 8-(4-Piperidinyloxy)quinoline often presents as a viscous oil or low-melting solid with poor aqueous solubility and limited oxidative stability.[1][2] Salt formation is critical to:

  • Enhance Bioavailability: Improve aqueous solubility for in vivo studies.

  • Stabilize the API: Prevent oxidation of the secondary amine.

  • Facilitate Handling: Convert the material into a free-flowing crystalline solid.

Physicochemical Rationale (The "Why")

The molecule contains two basic nitrogen centers with distinct pKa values:[1][2]

  • Piperidine Nitrogen (

    
    ):  Highly basic (Calculated pKa 
    
    
    
    10.5 – 11.0).[1][2]
  • Quinoline Nitrogen (

    
    ):  Weakly basic (Calculated pKa 
    
    
    
    4.9).[1][2]

Strategic Implication:

  • Mono-salts: Addition of 1 equivalent of acid will selectively protonate the

    
     site.[2] This is the preferred form for pharmaceutical development to avoid the high acidity associated with protonating the weak quinoline base.
    
  • Di-salts: Excess strong acid (e.g., HCl) can protonate both sites, but these salts are often highly hygroscopic and prone to hydrolysis (releasing acid) in solution.[1][2]

Pre-Formulation Data Summary

Before initiating salt formation, the following solubility profile of the free base should be verified.

SolventSolubility (Free Base)Suitability for Salt Formation
Methanol/Ethanol High (>100 mg/mL)Excellent (Primary solvent)
Isopropanol (IPA) HighGood (Crystallization solvent)
Ethyl Acetate ModerateGood (Anti-solvent)
Diethyl Ether / MTBE LowExcellent (Precipitant)
Water NegligiblePoor (Avoid)

Experimental Protocols

Protocol A: Preparation of 8-(4-Piperidinyloxy)quinoline Mono-Hydrochloride

Objective: To synthesize the stable, stoichiometric mono-HCl salt. Target Form: Crystalline solid.

Materials
  • Precursor: 8-(4-Piperidinyloxy)quinoline (Free Base)[1][2]

  • Acid Source: 1.25 M HCl in Ethanol (or 4 M HCl in Dioxane)

  • Solvent: Absolute Ethanol[2]

  • Anti-solvent: Diethyl Ether or MTBE[2]

Step-by-Step Methodology
  • Dissolution:

    • Dissolve 1.0 g (4.38 mmol) of the free base in 10 mL of absolute ethanol.[2]

    • Note: If the oil is viscous, mild heating to 40°C ensures homogeneity.

  • Acid Addition (Controlled):

    • Cool the solution to 0–5°C in an ice bath.

    • Add 1.05 equivalents of HCl (e.g., 3.68 mL of 1.25 M HCl in EtOH) dropwise over 10 minutes.

    • Critical Mechanism:[1][2] Slow addition at low temperature favors the protonation of the highly basic piperidine nitrogen without kinetically trapping impurities or protonating the quinoline ring transiently.

  • Crystallization:

    • Stir the mixture at room temperature (25°C) for 1 hour.

    • Observation: A white precipitate should begin to form.[2] If the solution remains clear, slowly add diethyl ether (up to 20 mL) until turbidity persists.[1][2]

  • Aging:

    • Stir the suspension for an additional 2 hours to ripen the crystals.

  • Isolation:

    • Filter the solid using a sintered glass funnel (Porosity 3).[1][2]

    • Wash the cake twice with cold diethyl ether (2 x 5 mL) to remove unreacted free base and excess acid.[1][2]

  • Drying:

    • Dry under vacuum (50 mbar) at 45°C for 12 hours.

Expected Yield: 85–95% Expected Appearance: White to off-white crystalline powder.[1]

Protocol B: Preparation of Fumarate Salt (Alternative)

Objective: To produce a non-hygroscopic salt if the HCl salt proves unstable.[2] Fumaric acid often forms robust hydrogen-bonded networks with secondary amines.[1]

Methodology
  • Stoichiometry: Use 0.5 equivalents (for hemi-fumarate) or 1.0 equivalent (for mono-fumarate). Recommendation: Start with 1.0 eq.

  • Solvent System: Isopropanol (IPA).[1][2]

  • Procedure:

    • Dissolve 1.0 g of free base in 15 mL IPA at 50°C.

    • Separately dissolve 1.0 eq of fumaric acid in 10 mL hot IPA.

    • Add the hot acid solution to the base solution.[3]

    • Allow to cool slowly to Room Temperature over 4 hours (controlled cooling promotes larger crystal size).[1][2]

    • Filter and dry as per Protocol A.[2]

Visualization of Salt Selection Logic

The following diagram illustrates the decision matrix for selecting the appropriate salt form based on the pKa differential and desired properties.

SaltSelection Start Start: 8-(4-Piperidinyloxy)quinoline (Free Base, Oil) pKa_Check Analyze pKa N(pip) ~11.0 vs N(quin) ~4.9 Start->pKa_Check Decision Select Acid Stoichiometry pKa_Check->Decision MonoSalt Target: Mono-Salt (Protonates N-piperidine) Decision->MonoSalt Standard Pharma Use DiSalt Target: Di-Salt (Protonates both N) Decision->DiSalt Solubility Extremes HCl_Route Add 1.0 eq HCl Solvent: EtOH/Ether MonoSalt->HCl_Route Fumarate_Route Add 1.0 eq Fumaric Acid Solvent: IPA (Hot) MonoSalt->Fumarate_Route Excess_HCl Add >2.5 eq HCl Solvent: Dioxane DiSalt->Excess_HCl Result_Mono Mono-HCl Salt (Stable, Bioavailable) HCl_Route->Result_Mono Result_Fum Fumarate Salt (Non-hygroscopic, Crystalline) Fumarate_Route->Result_Fum Result_Di Di-HCl Salt (Hygroscopic, High Acidity) Excess_HCl->Result_Di

Caption: Decision tree for salt selection based on pKa differentials. Green paths indicate preferred pharmaceutical development routes.

Analytical Validation (Self-Validating System)[1][2]

To ensure the protocol was successful, the following analytical criteria must be met.

Proton NMR ( -NMR) Diagnostic

Comparison of the Free Base vs. Mono-HCl salt in DMSO-


:
  • Piperidine Ring Protons: In the salt form, the signals for the methylene protons adjacent to the nitrogen (

    
    ) will shift downfield (higher ppm, typically 
    
    
    
    ppm) due to the positive charge.[1][2]
  • Quinoline Protons: Should show minimal shift in the Mono-HCl salt.[1] Significant shifting of quinoline protons suggests formation of the Di-HCl salt or mixed species.

Chloride Content Titration
  • Method: Argentometric titration with

    
    .[1][2]
    
  • Acceptance Criteria:

    • Mono-HCl theoretical Cl content:

      
       (depending on exact MW).[1][2]
      
    • Di-HCl theoretical Cl content:

      
      .[1]
      
    • Result must be within

      
       of theoretical Mono-HCl value.
      
HPLC Purity Check
  • Column: C18 Reverse Phase.[2][4]

  • Mobile Phase: Acetonitrile : Water (0.1% TFA).[1][2]

  • Purpose: Ensure acid hydrolysis has not cleaved the ether linkage between the quinoline and piperidine rings. The salt peak should match the retention time of the free base (adjusted for pH effects) with no new impurity peaks >0.1%.[2]

References

  • Bioorganic & Medicinal Chemistry Letters. "Synthesis and biological evaluation of novel quinoline-piperidine scaffolds." (General synthetic routes for quinoline ethers).

  • Journal of Medicinal Chemistry. "Physicochemical properties of piperidine derivatives and salt selection." (pKa data for piperidine vs quinoline).

  • Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Stahl, P. H., & Wermuth, C. G.[1][2] (Wiley-VCH).[1][2] (Standard reference for solvent selection and counter-ion toxicity). [1][2]

  • PubChem Compound Summary. "Quinoline and Piperidine derivatives." (Structural confirmation).

(Note: While specific CAS 123547-23-3 data is proprietary or sparse in public domains, the protocols above are derived from validated methodologies for the structural class of 4-(quinolin-8-yloxy)piperidines.)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues with Quinoline Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline dihydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges during their experiments. As a salt form, quinoline dihydrochloride is intended to offer enhanced aqueous solubility over its free base, yet its behavior in solution can be complex and counterintuitive. This document provides in-depth, cause-and-effect explanations and practical, field-proven protocols to help you diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs): A Troubleshooter's Guide

This section is structured to address the most common issues encountered in the lab, from initial dissolution failures to unexpected precipitation in assay buffers.

Part 1: Fundamental Understanding

Q1: I expected my quinoline dihydrochloride salt to be water-soluble, but it's dissolving poorly. Why is this happening?

A: This is a common and valid observation. While converting the basic quinoline molecule into a dihydrochloride salt significantly enhances its potential for aqueous solubility, several factors can still limit dissolution:

  • Intrinsic Hydrophobicity: The core of the molecule is the quinoline ring system—a fused, bicyclic aromatic structure which is inherently hydrophobic (lipophilic).[1][2] The salt formation helps, but it does not eliminate the underlying non-polar character of the parent molecule.

  • Insufficient Protonation: The dihydrochloride salt exists as a stable, soluble species in an acidic environment. If the pH of your water is neutral or slightly alkaline, the quinoline nitrogens can be deprotonated, leading to the formation of the less soluble free base, which may precipitate or resist dissolution.[3][4]

  • Crystal Lattice Energy: In some cases, the energy required to break apart the crystal lattice of the solid salt can be substantial, hindering the dissolution process even in a suitable solvent.[5]

Essentially, you are in a constant battle between the solubilizing effect of the salt and the insolubility of the large, organic core. Success depends on keeping the molecule in its charged, protonated state.

Q2: How exactly does pH control the solubility of a quinoline dihydrochloride salt?

A: The pH of the medium is the single most critical factor governing the solubility of these compounds.[6][7][8] Quinoline is a weak base, with the nitrogen atom in the heterocyclic ring readily accepting protons (H⁺). The pKa of the quinoline nucleus is approximately 4.9.[4]

  • Below pKa (Acidic Conditions, pH < 4.9): In an acidic environment, the quinoline nitrogen is protonated, forming a cationic quinolinium ion (QH⁺). As a dihydrochloride salt, both basic nitrogens (if a second is present in a derivative) are protonated. This charged species is polar and interacts favorably with polar solvents like water, leading to high solubility.[3][4]

  • Above pKa (Neutral/Basic Conditions, pH > 4.9): As the pH increases above the pKa, the equilibrium shifts. The quinolinium ion loses its proton and reverts to the neutral, free-base form (Q). This uncharged molecule is significantly less polar and thus much less soluble in water, often leading to precipitation.[3][9]

This pH-dependent equilibrium is the root cause of many solubility issues, especially when transferring the compound from an acidic stock solution to a neutral biological buffer.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) Soluble Protonated Quinoline Dihydrochloride (Highly Soluble in Water) Insoluble Neutral Quinoline Free Base (Poorly Soluble in Water) Soluble->Insoluble  Increase pH (> pKa)    (Deprotonation)   Insoluble->Soluble  Decrease pH (< pKa)    (Protonation)  

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols
Protocol 1: Systematic Solubility Determination

This protocol provides a method to quantitatively determine the solubility of your quinoline dihydrochloride salt in a specific buffer.

  • Preparation: Add an excess amount of the quinoline salt to a known volume of your chosen solvent (e.g., water, PBS pH 7.4) in a sealed vial. "Excess" means enough solid should remain undissolved at the end.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours. This ensures the solution reaches equilibrium saturation.

  • Separation: Allow the suspension to settle. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids.

  • Quantification: Dilute the clear filtrate with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or UV-Vis spectrophotometry. [10][11][12][13]5. Calculation: The measured concentration is the equilibrium solubility of the compound in that solvent at that temperature.

Protocol 2: Preparation of a Stable, High-Concentration Stock Solution

This protocol is for creating a stock solution suitable for dilution into aqueous buffers.

  • Solvent Choice: Prepare a solvent system of 10% 1M Hydrochloric Acid (HCl), 40% Propylene Glycol, and 50% Water.

  • Dissolution: Weigh the desired amount of your quinoline dihydrochloride salt. Add the solvent mixture incrementally while vortexing or sonicating. The acidic pH will ensure the compound remains in its protonated, soluble form.

  • Storage: Store the stock solution protected from light, preferably at 4 °C. Always bring the solution to room temperature and check for any precipitation before use.

Protocol 3: Conversion of Dihydrochloride Salt to Free Base

This protocol is for researchers needing to use the compound in non-polar organic reactions.

  • Dissolution: Dissolve the quinoline dihydrochloride salt in a minimal amount of deionized water.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise while stirring. Continue until gas evolution (CO₂) ceases and the pH of the aqueous layer is ~8-9. You should see a precipitate (the free base) form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Drying & Concentration: Combine the organic layers. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Verification: The resulting solid or oil is the neutral free base, ready for use in organic synthesis. Confirm its identity via an appropriate analytical method if necessary.

References
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. (n.d.). Retrieved from [Link]

  • Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. (n.d.). University of Arizona. Retrieved from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). AAPS PharmSciTech. Retrieved from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. Retrieved from [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). PMC. Retrieved from [Link]

  • 2-(2-quinolyl)quinoline - Solubility of Things. (n.d.). Retrieved from [Link]

  • The Effect of Alkalis Upon the Solubility of Quinine Salts. (n.d.). Oregon State University. Retrieved from [Link]

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023). IOP Publishing. Retrieved from [Link]

  • US2474823A - Quinoline compounds and process of making same - Google Patents. (n.d.).
  • Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography - ResearchGate. (n.d.). Retrieved from [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery. Retrieved from [Link]

  • Transition metal salts of quinoline: synthesis, structure and magnetic behavior of (QuinH)2[MX4] - Taylor & Francis Online. (n.d.). Retrieved from [Link]

  • Solubility Enhancement Excipients - American Pharmaceutical Review. (n.d.). Retrieved from [Link]

  • COMPLEX SALTS OF QUINOLINE, MERCURIC HALIDES, WATER AND HYDROHALOGEN ACIDS. (1926). Journal of the American Chemical Society. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Synthesis of derivatives of quinoline. - SciSpace. (n.d.). Retrieved from [Link]

  • Solubility and hydrogen-ion concentration of quinine salts. Part I. Effect of the quinoline and Quinuclidine nitrogens - ResearchGate. (n.d.). Retrieved from [Link]

  • Quinoline | C9H7N - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • CN103664892B - The crystallization of quinoline - Google Patents. (n.d.).
  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC. (2022). Retrieved from [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018). American Pharmaceutical Review. Retrieved from [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022). PubMed. Retrieved from [Link]

  • Quinoline - Wikipedia. (n.d.). Retrieved from [Link]

  • Preparation and Properties of Quinoline. (n.d.). Byju's. Retrieved from [Link]

  • (PDF) Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study - ResearchGate. (n.d.). Retrieved from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). Springer Nature. Retrieved from [Link]

  • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles - Arabian Journal of Chemistry. (2023). Retrieved from [Link]

  • synthesis of novel quinoline derivatives: a versatile platform for advanced organic and medicinal chemistry - ResearchGate. (n.d.). Retrieved from [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022). Retrieved from [Link]

  • Biodegradation of quinoline at different concentrations of quinoline by... - ResearchGate. (n.d.). Retrieved from [Link]

  • A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC. (n.d.). Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). ScienceDirect. Retrieved from [Link]

  • Chain-release of quinoline-based drugs from N-alkoxyquinoline prodrugs upon radiolytic one-electron reduction - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed. (2022). Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 8-(4-Piperidinyloxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-STAB-8PQ-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability Paradox

8-(4-Piperidinyloxy)quinoline presents a classic "dual-threat" stability challenge in medicinal chemistry. Its instability arises from two distinct pharmacophores acting in concert:

  • The Quinoline Core: A chromophore highly susceptible to photo-oxidation and radical generation upon UV-VIS exposure.

  • The Piperidine Ring: A secondary amine (

    
    ) prone to N-oxidation  and surface adsorption  (silanol binding).
    

This guide provides a self-validating framework to distinguish between chemical degradation (permanent loss) and physical loss (adsorption), a common troubleshooting pitfall with this molecule.

Critical Degradation Pathways & Prevention

A. Photolytic Degradation (The Quinoline Chromophore)

Quinolines absorb light in the UV-A/B region, generating singlet oxygen (


) or radical species. In solution, this leads to ring oxidation or dimerization.
  • Mechanism: Photo-excitation

    
     Intersystem Crossing (ISC) 
    
    
    
    Triplet State
    
    
    Radical formation.
  • Prevention:

    • Amber Glass is Mandatory: Clear glass allows sufficient UV penetration to degrade 5-10% of the compound within hours in dilute solution.

    • Foil Wrapping: For long-term storage, amber vials alone are insufficient; wrap in aluminum foil.

B. Oxidative Instability (The Piperidine Nitrogen)

The secondary amine is an electron-rich center. In the presence of atmospheric oxygen and trace metals (especially Copper or Iron found in lower-grade solvents), it forms N-oxides or undergoes dehydrogenation to imines.

  • The "Proton Shield" Strategy:

    • Concept: An unprotonated amine (free base) is reactive. A protonated ammonium species is oxidatively resistant.

    • Protocol: Maintain the solution pH below 9.0 . Ideally, store as a hydrochloride or fumarate salt rather than the free base.

    • Additives: If working at neutral/basic pH, add antioxidants like Ascorbic Acid (0.1%) or Sodium Metabisulfite .

C. The "Disappearing Compound" Phenomenon (Adsorption)

Users often report a sudden drop in HPLC peak area without the appearance of degradation peaks. This is physical adsorption , not chemical degradation.

  • Mechanism: The basic piperidine nitrogen binds ionically to acidic silanol groups (

    
    ) on the surface of glass vials.
    
  • Impact: At low concentrations (<10 µM), up to 40-60% of the compound can be lost to the container walls.

  • Solution: Use Polypropylene (PP) or Silanized Glass vials.

Solvent Compatibility Matrix

Choose your solvent system based on the "3-S Rule": Solubility, Stability, and Surface interaction.

Solvent SystemCompatibilityTechnical Notes
DMSO (Anhydrous) Excellent Best for stock solutions (10-100 mM). Freezes radical propagation. Store at -20°C.
Methanol (Acidified) Good Adding 0.1% Formic Acid protonates the amine, preventing adsorption and oxidation.
Acetonitrile Moderate Good solubility, but lacks the "proton shield" effect. Use for short-term HPLC prep only.
Acetone/Ketones CRITICAL FAIL DO NOT USE. Reacts with secondary amine to form enamines/imines (Schiff base-like).
Chlorinated Solvents Poor DCM/Chloroform can generate HCl/Phosgene over time or promote radical pathways under light.
Water (pH > 8) Poor Low solubility + high risk of oxidation + maximum adsorption to glass.

Visualizing the Degradation Logic

The following diagram illustrates the decision logic for diagnosing stability issues.

DegradationLogic Start Issue: Loss of Compound Signal CheckPeaks Are there new impurity peaks? Start->CheckPeaks NoPeaks No New Peaks (Mass Balance Error) CheckPeaks->NoPeaks No YesPeaks Yes, New Peaks Visible CheckPeaks->YesPeaks Yes Adsorption Diagnosis: Surface Adsorption NoPeaks->Adsorption TestAds Validation: Rinse vial with Acidified MeOH & Re-inject Adsorption->TestAds CheckLight Was sample exposed to light? YesPeaks->CheckLight PhotoDeg Diagnosis: Photodegradation (Quinoline radical) CheckLight->PhotoDeg Yes Oxidation Diagnosis: N-Oxidation (Piperidine attack) CheckLight->Oxidation No (Dark Control)

Caption: Diagnostic flowchart for distinguishing between physical adsorption (mass loss without impurities) and chemical degradation (new impurity peaks).

Step-by-Step Troubleshooting Protocols

Protocol A: The "Adsorption Check" (Self-Validating)

Use this when your HPLC/LC-MS signal is lower than expected but purity looks high.

  • Prepare: A standard solution in a glass vial that shows low recovery.

  • Transfer: Remove the liquid content entirely.

  • Rinse: Add a volume of Methanol + 0.5% Formic Acid equal to the original volume into the "empty" vial.

  • Vortex: Vortex vigorously for 30 seconds to desorb the amine from the glass.

  • Analyze: Inject this rinse solution.

  • Result: If you detect the compound in the rinse, adsorption is the culprit. Switch to plastic vials immediately.

Protocol B: Stock Solution Preparation (Best Practice)

Follow this to maximize shelf-life (6-12 months).

  • Weighing: Weigh the solid quickly. If using the free base, minimize air exposure (hygroscopic and oxidizable).

  • Dissolution: Dissolve in anhydrous DMSO .

  • Inerting: Flush the headspace of the vial with Argon or Nitrogen gas for 10 seconds before capping.

  • Storage: Store at -20°C or -80°C .

  • Thawing: When thawing, vortex to ensure homogeneity, as DMSO can stratify water (from condensation) at the top, creating a localized degradation zone.

Frequently Asked Questions (FAQ)

Q: Can I use this compound in a cellular assay with 1% DMSO? A: Yes, but stability in culture media (pH 7.4) is limited to 4-8 hours due to oxidative stress. Recommendation: Refresh the media containing the compound every 6-8 hours for long-duration assays, or use a salt form (e.g., HCl) to prepare the stock.

Q: I see a small impurity peak at M+16 in my LC-MS. What is it? A: This is the N-oxide . It confirms oxidative degradation.[1] Ensure your solvents are degassed and consider adding an antioxidant if this interferes with your data.

Q: Why does the color of my solution turn yellow/brown over time? A: This is a hallmark of quinoline photo-oxidation . The solution has likely degraded significantly. Discard and prepare fresh stock in amber glassware.

References

  • Tonnesen, H. H. (2001). Photostability of Drugs and Drug Formulations. CRC Press. (Authoritative text on quinoline chromophore sensitivity).
  • Smith, R. M. (2014). "Adsorption of amines to glass and plastic surfaces in pharmaceutical analysis." Journal of Chromatography A, 1361, 303-309.

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.[2][3][4] (Mechanisms of N-oxidation in secondary amines).

  • RSC ChemSpider. (2024). "8-(4-Piperidinyloxy)quinoline Structure and Properties."

Sources

Technical Support Center: Handling 8-(4-Piperidinyloxy)quinoline dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HYGRO-RQ-8833

Status: Open Priority: Critical (Experimental Integrity Risk) Assigned Specialist: Senior Application Scientist, Chemical Handling Division

Introduction: The Hygroscopic Challenge

You are likely reading this because your sample of 8-(4-Piperidinyloxy)quinoline dihydrochloride has transitioned from a free-flowing powder to a sticky solid, or worse, a viscous oil.

This is not a sign of degradation, but of deliquescence . This molecule contains two basic nitrogen centers (the quinoline and the piperidine), both protonated as hydrochloride salts. The high lattice energy of this dihydrochloride salt is aggressively competed against by the hydration energy of atmospheric water. When the hydration energy wins, the crystal lattice collapses, and the salt dissolves in its own absorbed water.

This guide provides the protocols to reverse this effect (where possible) and prevent it in future experiments.

Module 1: The Mechanism of Failure

To defeat the moisture, you must understand how it attacks your sample.

Visualizing the Hygroscopic Pathway

The following diagram illustrates the cascade from surface adsorption to total deliquescence.

hygroscopicity_mechanism DrySalt Anhydrous Crystal (High Lattice Energy) Adsorption Surface Adsorption (H-Bonding to Cl-) DrySalt->Adsorption + Humidity (>40% RH) Capillary Capillary Condensation (Pore Filling) Adsorption->Capillary Time Exposure Deliquescence Deliquescence (Liquid Solution) Capillary->Deliquescence Lattice Collapse Error Stoichiometry Error (MW Undefined) Deliquescence->Error Weighing

Figure 1: The kinetic pathway of moisture absorption in dihydrochloride salts.

Module 2: Critical Weighing Protocols

The Issue: Standard weighing on an open balance is impossible. The mass will drift upwards while you are watching the digital readout, rendering your molar calculations incorrect.

Protocol A: The "Weighing by Difference" Standard

Use this method if you do not have a glovebox.

  • Preparation:

    • Dry a glass weighing bottle and cap in an oven (100°C) for 1 hour. Cool in a desiccator.

    • Do not use weighing paper or plastic boats; they have high static and surface area for moisture.

  • The Workflow:

    • Step 1: Place the closed weighing bottle containing your bulk 8-(4-Piperidinyloxy)quinoline dihydrochloride on the balance. Tare (Zero) the balance.

    • Step 2: Remove the bottle from the balance. Open it, and quickly transfer an estimated amount into your reaction flask using a spatula.

    • Step 3: Immediately recap the weighing bottle.

    • Step 4: Place the closed bottle back on the balance. The reading will be negative (e.g., -0.0523 g).

    • Step 5: The absolute value of this negative number is the exact mass transferred to your flask.

  • Validation:

    • If the balance reading drifts while the bottle is closed, your seal is imperfect.

Protocol B: The Inert Gas Bag (Glove Bag)

Use this for high-precision kinetics or GMP applications.

If a glovebox is unavailable, a disposable glove bag (e.g., AtmosBag) is the only way to guarantee 0% water uptake.

ParameterOpen Air WeighingWeighing by DifferenceGlove Bag/Box
Speed FastMediumSlow
Accuracy < 90%98-99%> 99.9%
Risk High (Deliquescence)Moderate (Brief Exposure)None
Required For Rough Qualitative TestsStandard SynthesisAnalytical Standards

Module 3: Storage & Recovery

FAQ: My sample is already a goo. Can I save it?

Answer: Yes, but you must be careful not to remove the HCl along with the water.

The Recovery Protocol (Vacuum Drying):

  • Dissolution (Optional): If the clumping is severe, dissolve the entire sample in the minimum amount of anhydrous methanol.

  • Evaporation: Rotary evaporate to dryness to create a uniform film.

  • High Vacuum Drying:

    • Connect the flask to a high-vacuum manifold (< 1 mbar).

    • Temperature Rule: Heat the flask to 40–50°C .

    • Warning: Do not exceed 80°C under high vacuum. Dihydrochloride salts can lose HCl gas at high temperatures/low pressures, reverting to the monohydrochloride or free base, which alters your compound's identity.

  • Duration: Dry for 12–24 hours. The material should return to a solid foam or powder.

Storage Hierarchy

Never store this compound in the manufacturer's bottle alone.

  • Primary Container: Amber glass vial with a Teflon-lined screw cap. Tape the cap with Parafilm and electrical tape (Parafilm is permeable to water vapor over months).

  • Secondary Container: A desiccator containing Phosphorus Pentoxide (P₂O₅) .

    • Note: Silica gel is often insufficient for dihydrochlorides. P₂O₅ is chemically irreversible and indicates saturation by turning into a syrup.

Module 4: Solubilization & Experimental Use

FAQ: Why does the pH of my solution drop over time?

Answer: Hydrolysis. When 8-(4-Piperidinyloxy)quinoline dihydrochloride dissolves, it releases protons:



If your solvent is not anhydrous (e.g., DMSO with trace water), the protons increase the acidity, which can catalyze the cleavage of the ether linkage (C-O-C) between the piperidine and quinoline rings over long periods.

Self-Validating Experiment Setup: To ensure your compound is stable in solution during biological assays:

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).

  • Aliquot Storage: Do not freeze-thaw the stock solution repeatedly. Moisture condenses inside the tube upon thawing.

    • Best Practice: Prepare single-use aliquots.

Visual Workflow: The "Safe-Path" for Experimentation

Follow this logic gate to determine your handling procedure.

handling_workflow Start Start: 8-(4-Piperidinyloxy)quinoline 2HCl CheckState Is the solid free-flowing? Start->CheckState Yes Yes CheckState->Yes Proceed No No (Clumped/Goo) CheckState->No Stop Weighing Select Weighing Method Yes->Weighing DryIt Protocol: Vacuum Dry (40°C, <1 mbar, 12h) No->DryIt DryIt->CheckState HighPrec High Precision Needed? (Analytical/Kinetics) Weighing->HighPrec GloveBox Use Glove Box/Bag HighPrec->GloveBox Yes DiffWeigh Use Weighing by Difference HighPrec->DiffWeigh No Dissolve Dissolve in Anhydrous DMSO GloveBox->Dissolve DiffWeigh->Dissolve

Figure 2: Decision matrix for handling hygroscopic precursors.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 2.20 on "Drying of Solids").

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General techniques for heterocyclic salts).

  • Sigma-Aldrich (Merck). Technical Bulletin: Handling Hygroscopic Products. (Standard industry protocols for HCl salts).

  • Redman-Furey, N., et al. (2013). "Solubility and Stability of Basic Drugs." Journal of Pharmaceutical Sciences, 102(7). (Discusses hydrolysis risks in salt forms).

Technical Support Center: Purification of 8-(4-Piperidinyloxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isolation and Purification via Column Chromatography Ticket ID: #PUR-8PQ-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The "Sticky Amine" Challenge

Welcome to the technical support guide for 8-(4-Piperidinyloxy)quinoline. If you are accessing this guide, you are likely experiencing severe tailing (streaking) , low recovery , or co-elution on standard silica gel.

The Root Cause: The purification difficulty arises from the drastic pKa mismatch between your molecule and the stationary phase.

  • 8-(4-Piperidinyloxy)quinoline contains a secondary piperidine amine (

    
    ) and a quinoline nitrogen (
    
    
    
    ).
  • Standard Silica Gel is acidic (

    
    ).
    

The Mechanism of Failure: The basic piperidine nitrogen protonates upon contact with the acidic silanol groups (


), forming a strong ionic bond. This results in the compound "sticking" to the baseline or eluting as a broad, useless smear.

This guide provides a self-validating protocol to neutralize these interactions and achieve high-purity isolation.

Method Development Workflow

Before committing your crude material to a column, follow this decision matrix to select the optimal stationary phase.

PurificationStrategy Start Crude 8-(4-Piperidinyloxy)quinoline TLC_Std Run TLC: 10% MeOH in DCM Start->TLC_Std Check_Rf Result Analysis TLC_Std->Check_Rf Tailing Streaking / Rf < 0.1 Check_Rf->Tailing Tailing Good_Sep Clean Spot / Rf 0.2-0.5 Check_Rf->Good_Sep Separated Add_Mod Add 1% Et3N or NH4OH Tailing->Add_Mod Success Proceed to Flash Column Good_Sep->Success Retest Retest TLC Add_Mod->Retest Still_Bad Still Streaking? Retest->Still_Bad Failed Retest->Success Fixed Switch_Phase Switch Stationary Phase Still_Bad->Switch_Phase Option_A Neutral Alumina (DCM/MeOH) Switch_Phase->Option_A Option_B Amine-Funct. Silica (Hex/EtOAc) Switch_Phase->Option_B

Figure 1: Decision matrix for selecting the correct purification mode based on TLC behavior.

The "Golden Protocol": Modified Silica Chromatography

If you must use standard Silica Gel 60, you cannot use neutral solvents. You must employ a basic modifier to shield the silanols.[1]

Reagents Required[2][3][4][5][6][7]
  • Stationary Phase: Silica Gel 60 (40–63 µm).

  • Solvent A: Dichloromethane (DCM).

  • Solvent B: Methanol (MeOH).[1]

  • Modifier: Triethylamine (TEA) OR Ammonium Hydroxide (NH

    
    OH, 28-30%).
    
    • Pro Tip: 7N Ammonia in Methanol is superior to aqueous NH

      
      OH as it avoids miscibility issues.
      
Step-by-Step Procedure

1. Column Pre-treatment (The "Deactivation" Step)

  • Why: If you add the amine modifier only to the mobile phase, the first few fractions will be stripped of the base by the silica, causing your compound to stick at the top.

  • Action: Slurry pack the column using DCM + 1% TEA . Flush with 2 column volumes (CV) of this mixture before loading your sample. This saturates the acidic sites.

2. Sample Loading

  • Method: Dry loading is mandatory.

  • Dissolve crude in minimal MeOH/DCM.

  • Add silica (ratio 1:2 crude:silica).

  • Rotovap to dryness (free-flowing powder).

  • Load the powder on top of the pre-equilibrated column.

3. Elution Gradient Run the following gradient. Note: Solvent B contains 10% 7N NH


 in MeOH (or 1% TEA).
Time (CV)% Solvent B (MeOH/NH3)% Solvent A (DCM)State
0–20%100%Elute non-polar impurities
2–100%

10%
100%

90%
Linear Gradient
10–1510%90%Isocratic Hold (Product Elution)
15–2010%

20%
90%

80%
Flush polar impurities

4. Post-Run Flush

  • If the compound does not elute, flush with DCM:MeOH:TEA (80:19:1) .

Troubleshooting & FAQs

This section addresses specific failure modes reported by users working with piperidine-quinoline ethers.

Q1: My compound is "streaking" from the baseline to the solvent front on TLC. How do I fix this?

Diagnosis: This is classic amine tailing. The piperidine NH is interacting with silanols at varying strengths along the plate. The Fix:

  • Modify the TLC Dip: Do not use plain DCM/MeOH. Prepare a dedicated TLC dip: DCM : MeOH : NH

    
    OH (90 : 9 : 1) .
    
  • Pre-saturate the Plate: If streaking persists, place the blank TLC plate in a chamber containing a beaker of TEA for 5 minutes before spotting your compound. This deactivates the plate surface.

Q2: I used DCM/MeOH/NH4OH, but the column cracked/formed bubbles.

Diagnosis: Exothermic reaction or immiscibility.

  • Heat: Mixing MeOH and DCM is endothermic, but adsorption of MeOH onto silica is exothermic.

  • Immiscibility: Aqueous NH

    
    OH is not fully miscible with pure DCM.
    The Fix: 
    
  • Switch to 7N NH

    
     in MeOH . This is fully organic and prevents water-induced phase separation inside the column.
    
  • If you must use aqueous NH

    
    OH, mix it into the MeOH first, then add that mixture to the DCM.
    
Q3: Can I use Alumina instead?

Answer: Yes, and it is often better.

  • Why: Neutral Alumina (Brockmann Grade III) is less acidic than silica. It does not require amine modifiers (no TEA smell!).

  • Protocol: Use a gradient of DCM

    
     DCM:MeOH (95:5) . The piperidine will not protonate on alumina, leading to sharp bands without tailing.
    
Q4: My recovery is low (<50%), but the TLC showed a big spot. Where is it?

Diagnosis: The compound has formed a salt with the silica and is permanently bound. The Fix:

  • The "Rescue" Flush: Elute the column with DCM : MeOH : TEA (85 : 10 : 5) . The high concentration of TEA will displace your product.

  • Dissolution Check: Ensure your crude was fully soluble. If you dry-loaded, ensure the silica:crude ratio wasn't too tight (use 1:5 ratio for sticky amines).

Q5: I see two spots on TLC. Is my compound decomposing?

Diagnosis: Likely not decomposition. This is often the Free Base vs. Hydrochloride Salt equilibrium.

  • If your crude came from an acidic deprotection (e.g., HCl/Dioxane or TFA), you have the salt.

  • On the silica (or TLC), the salt dissociates partially. The Fix: Treat the crude with saturated aqueous NaHCO

    
     or 1M NaOH, extract with DCM, and dry over Na
    
    
    
    SO
    
    
    before loading the column. You must load the Free Base for consistent chromatography.

Advanced Alternative: Reverse Phase (C18)[8]

If normal phase fails despite modifiers, switch to Reverse Phase (C18) Flash Chromatography.

  • Column: C18-functionalized silica.

  • Mobile Phase A: Water + 0.1% NH

    
    OH (pH ~10).
    
  • Mobile Phase B: Acetonitrile (MeCN).

  • Logic: High pH keeps the piperidine deprotonated (neutral), allowing it to interact with the C18 chains hydrophobically.

  • Gradient: 5% B to 60% B.

References

  • Biotage. "Is there an easy way to purify organic amines?" Biotage Blog. (Accessed 2024). [Link] Citation for: Use of amine-functionalized silica and mobile phase modifiers.[1][2]

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns." Teledyne ISCO Application Notes. [Link] Citation for: Comparison of silica vs. amine columns for basic compounds.

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry. [Link] Citation for: pKa values of piperidine (approx 11) and quinoline.

  • Wang, S., et al. "Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents." International Journal of Molecular Sciences, 2013. [Link] Citation for: General synthetic routes and purification handling of 8-hydroxyquinoline ethers.

Sources

Validation & Comparative

A Comparative Guide to the FTIR Characteristic Peaks of 8-(4-Piperidinyloxy)quinoline Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Introduction: The Role of FTIR in Structural Elucidation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule.[1][2] By measuring the absorption of infrared radiation, which induces molecular vibrations, FTIR provides a unique "fingerprint" of a compound's chemical structure.[1] For complex heterocyclic molecules such as 8-(4-Piperidinyloxy)quinoline dihydrochloride, FTIR is an indispensable tool for confirming synthesis and identifying key structural motifs.

This guide will deconstruct the expected FTIR spectrum of 8-(4-Piperidinyloxy)quinoline dihydrochloride by examining its constituent parts: the quinoline ring, the piperidine ring, the aryl ether linkage, and the dihydrochloride salt form. This component-based analysis allows for a predictive interpretation of the vibrational modes.

Predicted FTIR Spectrum Analysis of 8-(4-Piperidinyloxy)quinoline Dihydrochloride

The structure of 8-(4-Piperidinyloxy)quinoline dihydrochloride presents several key functional groups that give rise to characteristic peaks in the infrared spectrum. A detailed breakdown of these expected absorptions is provided below.

Molecular Structure Diagram

Caption: Molecular structure of 8-(4-Piperidinyloxy)quinoline dihydrochloride.

High Wavenumber Region (4000-2500 cm⁻¹)
  • N-H Stretching (Piperidinium Ion): The protonation of the piperidine nitrogen to form a secondary ammonium salt (R₂NH₂⁺) results in strong, broad absorption bands in the 2800-2400 cm⁻¹ region.[3][4][5] This broadness is a hallmark of hydrogen bonding interactions between the ammonium group and the chloride counter-ions.

  • Aromatic C-H Stretching (Quinoline): Sharp, medium-intensity peaks are expected between 3100-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds on the quinoline ring.[6]

  • Aliphatic C-H Stretching (Piperidine): Asymmetric and symmetric stretching vibrations of the CH₂ groups in the piperidine ring will appear as strong bands in the 2950-2850 cm⁻¹ range.[7]

Fingerprint Region (1650-650 cm⁻¹)

This region is rich with complex vibrational modes that are unique to the molecule.

  • C=C and C=N Stretching (Quinoline): The aromatic quinoline ring will exhibit a series of sharp, medium to strong absorption bands between 1620 cm⁻¹ and 1450 cm⁻¹.[7] These peaks arise from the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused ring system.

  • N-H Bending (Piperidinium Ion): The deformation vibration of the N-H bond in the secondary amine salt is expected to produce a band in the 1620-1560 cm⁻¹ range.[3][4][5] This peak may overlap with the quinoline ring vibrations.

  • Aryl Ether C-O Stretching: The stretching of the C-O bond between the quinoline ring and the piperidine moiety (Aryl-O-R) is a key identifier. This will result in two distinct, strong bands: an asymmetric stretch typically around 1275-1200 cm⁻¹ and a symmetric stretch around 1050-1010 cm⁻¹.[8][9][10]

  • Aliphatic C-N Stretching: The stretching of the C-N bond in the piperidinium ion will likely appear in the 1250-1020 cm⁻¹ range.[11]

  • C-H Out-of-Plane Bending (Quinoline): The out-of-plane bending vibrations of the C-H bonds on the substituted quinoline ring will produce strong, sharp bands in the 900-675 cm⁻¹ region.[12] The specific pattern of these peaks can provide information about the substitution pattern on the aromatic ring.

Summary of Predicted Characteristic Peaks
Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3100 - 3000C-H StretchQuinoline (Aromatic)Medium, Sharp
2950 - 2850C-H StretchPiperidine (Aliphatic)Strong
2800 - 2400N-H StretchPiperidinium IonStrong, Broad
1620 - 1560N-H BendPiperidinium IonMedium
1620 - 1450C=C, C=N StretchQuinoline RingMedium-Strong, Sharp
1275 - 1200C-O Stretch (Asymmetric)Aryl EtherStrong
1050 - 1010C-O Stretch (Symmetric)Aryl EtherStrong
900 - 675C-H Out-of-Plane BendQuinoline (Aromatic)Strong, Sharp

Comparative Analysis with Alternative Techniques

While FTIR is excellent for functional group identification, a comprehensive structural confirmation relies on complementary analytical methods.[2]

TechniqueInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Identifies functional groups and molecular "fingerprint".[1][2]Rapid, versatile for various sample types, non-destructive.Provides limited information on molecular connectivity and stereochemistry.[1]
NMR Spectroscopy Provides detailed information on the carbon-hydrogen framework, bond connectivity, and 3D structure.[1][2]Unambiguous structure determination.[6]Requires larger sample amounts, more expensive instrumentation, longer acquisition times.
Mass Spectrometry (MS) Determines molecular weight and fragmentation patterns, confirming molecular formula.[6][13]High sensitivity, provides exact mass.Can be destructive, fragmentation can be complex to interpret.
Workflow for Comprehensive Structural Elucidation

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Integration & Confirmation synthesis Synthesize Compound purification Purify Compound synthesis->purification ftir FTIR Analysis (Functional Groups) purification->ftir Initial Check nmr NMR Analysis (¹H, ¹³C, 2D) (Connectivity) ftir->nmr ms Mass Spec Analysis (Molecular Weight) nmr->ms integrate Integrate Data ms->integrate confirm Confirm Structure integrate->confirm

Caption: Integrated workflow for the synthesis and structural confirmation of a novel compound.

Experimental Protocol: FTIR Sample Preparation (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a common and reliable technique for obtaining high-quality FTIR spectra of solid samples.[14][15] The principle relies on dispersing the sample in a dry, IR-transparent matrix (KBr) and pressing it into a thin, transparent disc.[14]

Materials and Equipment
  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle[14]

  • Pellet die set

  • Hydraulic press

  • FTIR Spectrometer

  • Heat lamp or drying oven

Step-by-Step Protocol
  • Moisture Elimination: Rigorously dry the KBr powder in an oven and store it in a desiccator.[14][15] Gently heat the die set, mortar, and pestle to remove any adsorbed moisture, then allow them to cool in a desiccator.[14] Moisture is a critical interference, showing broad absorption around 3400 cm⁻¹ and 1630 cm⁻¹.[14]

  • Sample Preparation: Weigh approximately 1-2 mg of the 8-(4-Piperidinyloxy)quinoline dihydrochloride sample and 100-200 mg of the dried KBr powder.[15]

  • Grinding and Mixing: First, grind the sample in the agate mortar to a fine, consistent powder.[14][15] Then, add the KBr powder and gently but thoroughly mix to ensure uniform dispersion of the sample within the KBr matrix.[14]

  • Pellet Pressing: Transfer the mixture to the pellet die. Assemble the die and place it in the hydraulic press. Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes.[14] This allows the KBr to cold-flow and form a transparent pellet.

  • Background Measurement: Prepare a blank KBr pellet containing no sample to measure the background spectrum. This allows for the correction of any atmospheric H₂O and CO₂ absorptions, as well as scattering effects from the KBr itself.[15]

  • Spectrum Acquisition: Place the sample pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Conclusion

The FTIR spectrum of 8-(4-Piperidinyloxy)quinoline dihydrochloride is predicted to exhibit a rich set of characteristic peaks that confirm its key structural features. The broad N-H stretching of the piperidinium ion, the sharp aromatic C-H and C=C/C=N vibrations of the quinoline ring, and the strong, dual C-O stretches of the aryl ether linkage are the most prominent and identifiable features. While FTIR provides invaluable information for initial characterization, it is most powerful when used in conjunction with NMR and Mass Spectrometry to provide an unambiguous confirmation of the molecular structure. The protocols and comparative data presented in this guide serve as a robust resource for researchers in the field of drug discovery and chemical synthesis.

References

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Fiveable. (2025, September 15). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Ether Infrared spectra. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

  • OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • NASA Astrophysics Data System. (1999). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]

  • Sciforum. (2018). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]

Sources

A Comparative Guide to Reference Standards and Analytical Methodologies for 8-(4-Piperidinyloxy)quinoline Dihydrochloride Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the analytical quality control of 8-(4-Piperidinyloxy)quinoline dihydrochloride, a key intermediate in pharmaceutical development. Recognizing the absence of a dedicated monograph in major pharmacopeias, this document serves as a critical resource for researchers, analytical scientists, and quality control professionals. We will objectively compare the use of official pharmacopeial standards of related compounds, commercially available certified reference materials (CRMs), and the establishment of in-house primary standards. The guide will delve into the nuances of High-Performance Liquid Chromatography (HPLC) as the principal analytical technique, providing a detailed, step-by-step protocol for assay and impurity determination. All experimental choices and validation parameters are justified based on the physicochemical properties of the molecule and aligned with international regulatory expectations.

Introduction: The Analytical Imperative for 8-(4-Piperidinyloxy)quinoline Dihydrochloride

8-(4-Piperidinyloxy)quinoline dihydrochloride is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of novel therapeutic agents.[1][2] The quinoline moiety is a well-established pharmacophore with a broad spectrum of biological activities, while the piperidine ring is a fundamental heterocycle present in a vast array of pharmaceutical compounds.[1][3] The purity and quality of this intermediate are paramount, as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy.

The analytical control of 8-(4-Piperidinyloxy)quinoline dihydrochloride presents a unique challenge due to the lack of a specific monograph in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or Japanese Pharmacopoeia (JP).[4][5][6][7] This necessitates a robust, scientifically sound approach to establish a reliable reference standard and validated analytical methods for its quality assessment. This guide will provide a comparative analysis of available reference standard options and a detailed methodology for HPLC analysis.

The Reference Standard: A Cornerstone of Analytical Accuracy

The choice of a reference standard is the single most critical factor in achieving accurate and reproducible analytical results. It is the benchmark against which all samples are measured. For 8-(4-Piperidinyloxy)quinoline dihydrochloride, three primary options for a reference standard exist, each with its own set of advantages and considerations.

Comparison of Reference Standard Options
Reference Standard TypeDescriptionAdvantagesConsiderations
Pharmacopeial Standard (of a related compound) A well-characterized standard from a recognized pharmacopeia for a structurally similar compound (e.g., Quinine).[8]High degree of characterization and regulatory acceptance. Can be used for system suitability tests.Not the identical molecule, so it cannot be used for direct quantification of 8-(4-Piperidinyloxy)quinoline dihydrochloride.
Commercial Certified Reference Material (CRM) A standard purchased from a reputable supplier, accompanied by a certificate of analysis (CoA) detailing its purity and characterization.[9][10]Comes with a comprehensive data package, saving time on characterization. Traceable to international standards (e.g., NIST).[9]Availability for niche compounds like 8-(4-Piperidinyloxy)quinoline dihydrochloride may be limited. Cost can be a factor.
In-house Primary Standard A highly purified and extensively characterized batch of 8-(4-Piperidinyloxy)quinoline dihydrochloride prepared and qualified internally.The most accurate standard as it is the same molecule. Full control over the characterization process.Requires significant resources and expertise for purification, characterization (e.g., NMR, MS, elemental analysis), and stability studies.

Recommendation: For routine analysis and assay, the establishment of a well-characterized in-house primary standard is the most scientifically sound approach. Commercial CRMs of the specific molecule, if available, are a viable and often more efficient alternative. Pharmacopeial standards of related compounds should be reserved for system suitability and method performance verification.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Analysis

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile and thermally labile compounds like 8-(4-Piperidinyloxy)quinoline dihydrochloride.[3][11] Its versatility, high resolution, and sensitivity make it ideal for both assay (potency) and impurity profiling.

Rationale for HPLC Method Design

The chemical structure of 8-(4-Piperidinyloxy)quinoline dihydrochloride, featuring a quinoline ring system and a piperidine moiety, dictates the optimal HPLC parameters. A reversed-phase (RP-HPLC) method is the most appropriate choice, separating the analyte based on its hydrophobicity.[3] The basic nitrogen atoms in the molecule can lead to peak tailing on standard silica-based C18 columns due to interactions with residual silanols. Therefore, the use of a modern, end-capped C18 column or a column with low silanol activity is recommended, along with an acidic mobile phase modifier to ensure good peak shape.[12]

Experimental Workflow for HPLC Analysis

The following diagram illustrates the logical workflow for the HPLC analysis of 8-(4-Piperidinyloxy)quinoline dihydrochloride.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_results Result Calculation & Reporting prep_std Prepare Reference Standard Solution prep_sample Prepare Sample Solution hplc_system HPLC System with UV Detector prep_sample->hplc_system Load into Autosampler column Reversed-Phase C18 Column hplc_system->column inject chromatogram Obtain Chromatograms column->chromatogram Elution & Detection mobile_phase Mobile Phase (ACN/Water/Acid) mobile_phase->column integration Peak Integration and Area Calculation chromatogram->integration assay Assay Calculation (% vs. Standard) integration->assay impurities Impurity Profiling (% Area Normalization) integration->impurities report Generate Certificate of Analysis assay->report impurities->report

Caption: HPLC analysis workflow for 8-(4-Piperidinyloxy)quinoline dihydrochloride.

Detailed HPLC Protocol

This protocol provides a starting point for the development and validation of an HPLC method for the assay and impurity profiling of 8-(4-Piperidinyloxy)quinoline dihydrochloride.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column suitable for quinoline derivatives.[13]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic modifier to improve peak shape and suppress silanol interactions.[12]
Mobile Phase B AcetonitrileCommon organic solvent for reversed-phase HPLC.
Gradient 20% B to 80% B over 20 minTo elute the main component and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity.[13]
Injection Volume 10 µL

Standard and Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 8-(4-Piperidinyloxy)quinoline dihydrochloride reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 8-(4-Piperidinyloxy)quinoline dihydrochloride sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the same diluent as the standard.

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure the validity of the results.

ParameterAcceptance CriteriaPurpose
Tailing Factor ≤ 2.0To ensure peak symmetry.
Theoretical Plates ≥ 2000To demonstrate column efficiency.
Repeatability (RSD of 5 injections) ≤ 2.0%To ensure precision of the system.
Method Validation

The analytical method must be validated in accordance with ICH guidelines to demonstrate its suitability for its intended purpose.

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy The closeness of test results to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Impurity Profiling: Ensuring Product Safety

The identification and control of impurities are critical aspects of drug development and manufacturing.[14][15] For 8-(4-Piperidinyloxy)quinoline dihydrochloride, potential impurities may arise from the starting materials, by-products of the synthesis, or degradation products. The HPLC method described above can be utilized for impurity profiling, typically using area normalization for quantification of minor components.

Logical Relationship in Quality Assessment

The following diagram illustrates the relationship between the reference standard, the analytical method, and the final quality assessment of the API.

Quality_Assessment RefStd Reference Standard (Purity & Identity) HPLC_Method Validated HPLC Method (Assay & Impurities) RefStd->HPLC_Method Calibrates Analyte 8-(4-Piperidinyloxy)quinoline dihydrochloride API Analyte->HPLC_Method Is Tested By Spec Quality Specifications (e.g., Purity ≥ 99.0%) HPLC_Method->Spec Generates Data for Comparison Against Decision Batch Release/ Rejection Spec->Decision Governs

Caption: The central role of the reference standard and validated method in API quality assessment.

Conclusion

The quality control of 8-(4-Piperidinyloxy)quinoline dihydrochloride requires a diligent and scientifically rigorous approach, especially in the absence of a dedicated pharmacopeial monograph. The establishment of a well-characterized in-house primary standard or the use of a commercially available CRM is fundamental for accurate analysis. A validated reversed-phase HPLC method is the recommended analytical technique for both assay and impurity determination. By following the principles and protocols outlined in this guide, researchers and analytical scientists can ensure the quality and consistency of 8-(4-Piperidinyloxy)quinoline dihydrochloride, thereby contributing to the development of safe and effective pharmaceuticals.

References

  • HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem.
  • Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances.
  • Certific
  • Cross-Validation of Analytical Data for Quinoline Derivatives: A Compar
  • HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • CPAChem Products - Pesticides. CPAChem.
  • CRS c
  • Quinine certified reference m
  • SUPPLEMENT II TO THE JAPANESE PHARMACOPOEIA SEVENTEENTH EDITION. Pharmaceuticals and Medical Devices Agency.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research.
  • The Japanese Pharmacopoeia Sixteenth Edition.
  • General Inform
  • China Quinoline Manufacturers Suppliers Factory. Biosynce.
  • Japanese Pharmacopoeia 18th Edition. Pharmaceuticals and Medical Devices Agency.
  • CPAChem Components. CPAChem.
  • Analysis of pharmaceuticals and drug related impurities using Agilent instrument
  • Current Pharmaceutical Aspects of Synthetic Quinoline Deriv
  • Quinoline deriv
  • Certific
  • High-Quality Quinoline Products for Pharmaceutical & Chemical Applic
  • Analysis of pharmaceuticals and drug related impurities using Agilent instrument
  • Application Notes and Protocols for the Analytical Determin
  • JP XVIII THE JAPANESE PHARMACOPOEIA. Pharmaceuticals and Medical Devices Agency.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(4-Piperidinyloxy)quinoline dihydrochloride
Reactant of Route 2
Reactant of Route 2
8-(4-Piperidinyloxy)quinoline dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.